Pirenperone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-16-20(23(29)27-12-3-2-4-21(27)25-16)11-15-26-13-9-18(10-14-26)22(28)17-5-7-19(24)8-6-17/h2-8,12,18H,9-11,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNRYXBZNHDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045182 | |
| Record name | Pirenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75444-65-4 | |
| Record name | Pirenperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75444-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirenperone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirenperone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pirenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pirenperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRENPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FMC4513X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pirenperone's Mechanism of Action in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirenperone is a potent quinazoline-derivative antagonist with high affinity and selectivity for the serotonin 5-HT2A receptor. While never commercially marketed, it has been a pivotal research tool for elucidating the role of the serotonergic system in neuropsychiatric disorders, including schizophrenia. This document provides a detailed examination of this compound's mechanism of action, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to characterize it. The core of its antipsychotic potential lies in its powerful blockade of 5-HT2A receptors, with dose-dependent antagonism of dopamine D2 receptors contributing to its neuroleptic effects at higher concentrations. This dual-receptor activity aligns with the "serotonin-dopamine hypothesis" of atypical antipsychotic action, suggesting a potential efficacy against both positive and negative symptoms of schizophrenia.
Core Mechanism of Action
This compound's primary mechanism of action is as a potent and relatively selective antagonist of the serotonin 5-HT2A receptor.[1] At low doses (less than 0.1 mg/kg), its activity is highly specific to this receptor subtype.[2][3] This high-affinity blockade of 5-HT2A receptors is believed to be a key factor in the therapeutic action of many atypical antipsychotic drugs, contributing to efficacy against the negative symptoms of schizophrenia and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[4]
At higher doses (greater than 0.1 mg/kg), this compound's pharmacological profile expands to include antagonism of dopamine D2 receptors, exhibiting properties more akin to a typical neuroleptic agent.[2] This dose-dependent dual antagonism of both 5-HT2A and D2 receptors is a hallmark of modern atypical antipsychotics, which are thought to achieve their therapeutic effect by modulating the intricate balance between the serotonin and dopamine neurotransmitter systems in key brain regions like the prefrontal cortex and striatum.
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The data clearly demonstrates a high affinity and selectivity for the 5-HT2A receptor.
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Serotonin 5-HT2A | 0.3 - 1.1 | |
| Serotonin 5-HT7 | 6.5 | |
| Serotonin 5-HT2B | 61 | |
| Serotonin 5-HT2C | 60 - 77 | |
| Serotonin 5-HT1A | 485 - 1,700 | |
| Serotonin 5-HT1B | >1,000 - 6,600 | |
| Dopamine D2 | Not explicitly quantified in reviewed literature, but functional antagonism demonstrated at doses >0.1 mg/kg. | |
| α1B-Adrenergic | 20 | |
| α2B-Adrenergic | 20 |
Table 1: Quantitative summary of this compound's binding affinities for various neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity.
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling cascades initiated by serotonin and dopamine binding to their respective receptors.
Antagonism of the 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by serotonin, this pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By binding to and blocking the 5-HT2A receptor, this compound prevents this entire cascade.
Antagonism of the Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a GPCR that couples to the Gi/o family of G proteins. When activated by dopamine, the Gi alpha subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). At higher concentrations, this compound blocks the D2 receptor, thereby preventing this inhibitory signal and maintaining baseline levels of cAMP and PKA activity.
Experimental Protocols
The binding affinity (Ki) of this compound is determined using competitive radioligand binding assays. The following is a generalized but detailed protocol representative of the methodology used to generate the data in Table 1.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (e.g., 5-HT2A or D2) by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Homogenized membrane preparations from tissues or cultured cells expressing the receptor of interest (e.g., rat frontal cortex for 5-HT2A, striatum for D2).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]ketanserin for 5-HT2A or [3H]spiperone for D2).
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
Non-specific Agent: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., unlabeled spiperone).
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2) at physiological pH.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Detection: Liquid scintillation counter.
Workflow:
Conclusion
This compound's pharmacological profile, characterized by exceptionally high affinity for the 5-HT2A receptor and dose-dependent D2 receptor antagonism, establishes it as a significant compound for schizophrenia research. Its mechanism aligns with the foundational principles of atypical antipsychotic action. The detailed understanding of its receptor binding affinities and the signaling pathways it modulates provides a clear rationale for its potential therapeutic effects. While not developed for clinical use, the data from this compound studies have been invaluable, contributing to the design and development of modern antipsychotic agents with improved efficacy and side-effect profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Central antiserotonergic and antidopaminergic action of this compound, a putative 5-HT2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
Pirenperone for Fragile X Syndrome: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fragile X syndrome (FXS), a leading cause of inherited intellectual disability and autism spectrum disorder, arises from the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP). Current therapeutic strategies are primarily symptomatic. Recent preclinical research has identified pirenperone, a selective 5-HT2A receptor antagonist, as a potential disease-modifying agent for FXS. This technical guide provides an in-depth overview of the existing research on this compound for FXS, focusing on its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further investigation and validation by the scientific community. While initial findings are promising, it is critical to note that this research is in the early preclinical stage and awaits independent replication and further safety and pharmacokinetic profiling before any potential clinical consideration.
Introduction: The Rationale for this compound in Fragile X Syndrome
The identification of this compound as a candidate for FXS therapy stemmed from a computational drug repurposing approach using the Connectivity Map (CMap).[1][2][3] This methodology compares a disease-specific gene expression signature with a database of gene expression changes induced by a library of small molecules to identify compounds that may reverse the disease phenotype.
An FXS-associated gene expression signature was derived from lymphoblastoid cell lines of FXS patients (GSE7329 dataset), revealing 42 differentially expressed genes.[1][2] CMap analysis identified 24 compounds with the potential to counteract this signature, with this compound emerging as a strong candidate due to its known antipsychotic effects and a favorable enrichment score of -0.711 (p=0.00434).
Mechanism of Action: Upregulation of Fmr1 Gene Expression
The primary proposed mechanism of action for this compound in the context of FXS is the upregulation of Fmr1 gene expression. In primary cortical neuron cultures, treatment with this compound led to a significant, dose-dependent increase in Fmr1 mRNA levels. This suggests that this compound may act to overcome the transcriptional silencing of the FMR1 gene, a hallmark of FXS pathology. The precise molecular pathway linking 5-HT2A receptor antagonism to the upregulation of Fmr1 expression has not yet been fully elucidated and remains a key area for future research. It is important to note that this effect on Fmr1 expression has, to date, only been demonstrated in one key study and awaits independent validation.
The following diagram illustrates the proposed mechanism of action.
References
An In-depth Technical Guide to the Neuroleptic Activity of Pirenperone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the neuroleptic properties of Pirenperone (R-47456), a compound historically studied for its potent effects on the central nervous system. Although never marketed, this compound's unique pharmacological profile offers valuable insights into the mechanisms of antipsychotic action, particularly the interplay between serotonergic and dopaminergic systems. This document details its receptor binding affinity, preclinical experimental data, and the signaling pathways central to its mechanism of action.
Pharmacological Profile: A Dose-Dependent Mechanism
This compound is a potent serotonin 5-HT₂A receptor antagonist.[1][2] Its neuroleptic activity is notably dose-dependent. At low doses (less than 0.1 mg/kg), it functions as a relatively selective 5-HT₂ receptor antagonist.[2][3] However, at higher doses (greater than 0.1 mg/kg), it exhibits a pharmacological profile akin to a typical neuroleptic, demonstrating significant dopamine D₂ receptor antagonism alongside its antiserotonergic, antitryptaminergic, and antiadrenergic properties.[3] This dual action underscores the complexity of its neuroleptic potential.
Caption: Logical flow of this compound's dose-dependent mechanism of action.
Receptor Binding Affinity
This compound's activity is rooted in its affinity for various neurotransmitter receptors. Radioligand binding assays have quantified its high affinity for the serotonin 5-HT₂A receptor, which is central to its function at low doses. At higher concentrations, its interaction with dopamine D₂ and other receptors becomes pharmacologically significant.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor | Affinity Constant (Ki) in nM |
|---|---|
| Serotonin 5-HT₂A | 0.3 - 1.1 |
| Serotonin 5-HT₇ | 6.5 |
| α₁B-Adrenergic | 20 |
| α₂B-Adrenergic | 20 |
| Serotonin 5-HT₂B | 61 |
| Serotonin 5-HT₂C | 60 - 77 |
| Serotonin 5-HT₁A | 485 - 1,700 |
| Serotonin 5-HT₁B | >1,000 or 6,600 |
Data sourced from scientific literature.
Preclinical Investigation: In Vitro and In Vivo Evidence
The neuroleptic properties of this compound have been characterized through a series of preclinical studies demonstrating its antagonist activity at key receptors involved in psychosis.
In Vitro Experimental Protocols
Protocol 2.1.1: Radioligand Receptor Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Tissue Preparation: Homogenates of specific brain regions (e.g., rat striatum for D₂ receptors, cortex for 5-HT₂A receptors) are prepared.
-
Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2.1.2: Prolactin Release Assay from Pituitary Glands
This assay assesses a compound's functional antagonism at D₂ receptors in the anterior pituitary.
-
Tissue Preparation: Anterior pituitary glands are dissected from rats and enzymatically dispersed into single cells.
-
Incubation: The pituitary cells are incubated in a culture medium. This compound is added at various concentrations, followed by the addition of dopamine (DA), which normally inhibits prolactin (PRL) release.
-
Sample Collection: The supernatant is collected after the incubation period.
-
Quantification: The concentration of prolactin in the supernatant is measured using a radioimmunoassay (RIA).
-
Data Analysis: The ability of this compound to block the dopamine-induced inhibition of prolactin release is quantified, providing a functional measure of its D₂ receptor antagonism.
In Vivo Animal Models
In vivo studies in rodents have been crucial in characterizing this compound's neuroleptic-like effects, which manifest as the antagonism of behaviors induced by dopaminergic and serotonergic agonists.
Caption: Workflow for a typical in vivo behavioral pharmacology experiment.
Table 2: Summary of In Vivo Neuroleptic-like Effects of this compound in Rodents
| Experimental Model | Species | This compound Dose Range | Observed Effect |
|---|---|---|---|
| d-amphetamine-induced locomotor hyperactivity | Mice, Rats | 0.1 - 1.6 mg/kg | Antagonism of hyperactivity |
| Apomorphine-induced stereotypy | Rats | 0.1 - 1.6 mg/kg | Antagonism of stereotyped behaviors |
| Tryptamine-induced convulsions | Rats | ID₅₀ = 0.87 mg/kg | Counteracted convulsions |
| LSD/Quipazine-induced hind limb flexor reflex | Spinal Rats | 0.00525 - 0.1 mg/kg | Dose-dependent antagonism of the reflex |
| Catalepsy Induction | Rats | 0.4 - 6.4 mg/kg | Produced catalepsy, a classic neuroleptic effect |
| Prolactin Secretion | Rats | Low Doses | Marked stimulation of prolactin secretion |
| Sexual Behavior | Male Rats | 75 - 150 µg/kg | Inhibition of sexual behavior (increased mount/intromission latencies) |
Core Signaling Pathways
This compound's neuroleptic activity is a direct result of its interference with key G-protein coupled receptor (GPCR) signaling cascades initiated by serotonin and dopamine.
Serotonin 5-HT₂A Receptor Pathway
The 5-HT₂A receptor is coupled to the Gq alpha subunit. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium and activating protein kinase C (PKC), respectively, leading to downstream neuronal excitation. This compound acts as a direct antagonist at this receptor, blocking the binding of serotonin and preventing this cascade.
Caption: Antagonistic action of this compound on the 5-HT₂A signaling cascade.
Dopamine D₂ Receptor Pathway (Tuberoinfundibular)
In the tuberoinfundibular pathway, dopamine released from hypothalamic neurons tonically inhibits prolactin secretion from the anterior pituitary by activating D₂ receptors on lactotroph cells. The D₂ receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and subsequent inhibition of prolactin release. This compound, particularly at higher doses, antagonizes this receptor, disinhibiting the lactotrophs and causing an increase in plasma prolactin levels.
Caption: Antagonistic action of this compound on the D₂ inhibitory pathway.
Conclusion
The investigation of this compound reveals a compound with a compelling dual-action neuroleptic profile. Its high-affinity antagonism of 5-HT₂A receptors, combined with a dose-dependent recruitment of dopamine D₂ receptor blockade, positions it as a valuable tool for studying the distinct and overlapping roles of serotonin and dopamine in psychosis. The preclinical data robustly support its potential as a neuroleptic, demonstrating efficacy in established animal models that predict antipsychotic activity. While this compound did not proceed to clinical use, the detailed understanding of its pharmacology continues to inform the development of modern atypical antipsychotics that target these same critical pathways.
References
Pirenperone: A Technical Guide to its Application in Serotonin System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenperone is a potent and selective antagonist of the serotonin 5-HT2A receptor, a key player in a multitude of physiological and pathological processes within the central nervous system.[1] Its high affinity and selectivity have established it as an invaluable pharmacological tool for elucidating the complex roles of the 5-HT2A receptor and the broader serotonin system. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use in vitro and in vivo, and a summary of its receptor binding profile. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize this compound in their investigations of serotonergic neurotransmission and its implications for neuropsychiatric disorders.
Mechanism of Action
This compound exerts its effects primarily through competitive antagonism of the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3] By blocking the binding of serotonin to the 5-HT2A receptor, this compound effectively inhibits this signaling cascade.
While highly selective for the 5-HT2A receptor, at higher concentrations, this compound can also interact with other receptors, including dopamine D2 receptors. This is a critical consideration for in vivo studies, where dose selection is paramount to ensure target-specific effects.
Receptor Binding Affinity
The binding affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 0.3 - 1.1 |
| Serotonin 5-HT2C | 60 - 77 |
| Serotonin 5-HT1A | 485 - 1700 |
| Dopamine D2 | ~20-50 (at higher concentrations) |
| Adrenergic α1 | ~20 |
| Adrenergic α2 | ~20 |
Note: Ki values can vary depending on the experimental conditions and tissue preparation.
Experimental Protocols
In Vitro Assays
This protocol is designed to determine the binding affinity of this compound for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]ketanserin.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO or HEK293 cells)
-
[3H]ketanserin (radioligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM mianserin or unlabeled ketanserin)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of this compound (typically in a logarithmic series).
-
50 µL of [3H]ketanserin at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
This assay measures the ability of this compound to block serotonin-induced activation of the Gq/11 pathway by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).[5]
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Serotonin (agonist).
-
This compound.
-
IP1 assay kit (e.g., HTRF-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluency.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Add serotonin at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
-
Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis and IP1 Detection: Lyse the cells and measure IP1 levels according to the manufacturer's protocol for the chosen IP1 assay kit. This typically involves the addition of detection reagents and measurement of a fluorescent or luminescent signal.
-
Data Analysis:
-
Plot the IP1 signal against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the serotonin-induced IP1 accumulation.
-
In Vivo Assays
This behavioral paradigm assesses the ability of this compound to block the subjective effects of a 5-HT2A agonist, such as a psychedelic compound.
Animals:
-
Rats or mice trained to discriminate a specific 5-HT2A agonist from vehicle.
Apparatus:
-
Standard operant conditioning chambers with two levers.
Procedure:
-
Training Phase:
-
Animals are trained to press one lever ("drug lever") after administration of the 5-HT2A agonist and another lever ("vehicle lever") after administration of the vehicle (e.g., saline) to receive a food reward.
-
Training continues until the animals consistently select the correct lever based on the administered substance.
-
-
Test Phase:
-
On test days, animals are pre-treated with either vehicle or varying doses of this compound.
-
Following the pre-treatment, the training 5-HT2A agonist is administered.
-
The animal is then placed in the operant chamber, and the number of presses on each lever is recorded during a session.
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-correct lever.
-
A dose-dependent decrease in responding on the drug-correct lever after this compound pre-treatment indicates that this compound is blocking the discriminative stimulus effects of the 5-HT2A agonist.
-
PET imaging with a suitable radioligand (e.g., [18F]altanserin or [11C]Cimbi-36) can be used to non-invasively measure the in vivo occupancy of 5-HT2A receptors by this compound.
Subjects:
-
Human volunteers or animal models.
Materials:
-
A specific 5-HT2A receptor PET radioligand.
-
This compound.
-
PET scanner.
Procedure:
-
Baseline Scan: A baseline PET scan is performed after injection of the radioligand to measure the baseline binding potential (BPND) of the 5-HT2A receptors.
-
This compound Administration: A single dose of this compound is administered to the subject.
-
Post-Dosing Scan: A second PET scan is performed at a time point corresponding to the peak plasma concentration of this compound.
-
Data Analysis:
-
The BPND is calculated for both the baseline and post-dosing scans in various brain regions of interest.
-
Receptor occupancy is calculated as the percentage reduction in BPND after this compound administration: Occupancy (%) = [(BPND_baseline - BPND_post-dosing) / BPND_baseline] x 100.
-
Visualizations
Signaling Pathways
Caption: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflows
Caption: Workflow for a Radioligand Binding Assay to Determine this compound's Affinity.
Caption: Workflow for a Functional Assay to Measure this compound's Antagonism.
Conclusion
This compound remains a cornerstone tool for researchers investigating the serotonin system. Its high affinity and selectivity for the 5-HT2A receptor, coupled with well-established experimental protocols, enable precise dissection of this receptor's role in health and disease. This guide provides a comprehensive resource for the effective application of this compound in both in vitro and in vivo research settings. By adhering to these detailed methodologies, scientists can continue to unravel the intricate functions of the serotonergic system and pave the way for the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. Ibogaine - Wikipedia [en.wikipedia.org]
- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 4. On the construction of LIECE models for the serotonin receptor 5-HT2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Pirenperone's Impact on Prolactin Secretion: A Technical Review
An In-depth Examination of the In Vivo Effects and Underlying Mechanisms for Researchers and Drug Development Professionals
Introduction
Pirenperone, a compound recognized for its potent serotonin 5-HT2A and dopamine D2 receptor antagonist properties, has been a subject of pharmacological interest regarding its influence on neuroendocrine function. This technical guide synthesizes the available preclinical in vivo research on the effects of this compound on prolactin (PRL) secretion. Prolactin, a polypeptide hormone synthesized and secreted by lactotroph cells in the anterior pituitary gland, plays a crucial role in lactation and has diverse immunomodulatory and metabolic functions. Its secretion is primarily under the inhibitory control of dopamine from the hypothalamus, which acts on D2 receptors on lactotrophs. This document provides a detailed overview of the mechanism of action of this compound in modulating prolactin release, supported by available quantitative data and experimental methodologies, to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: D2 Receptor Antagonism
The primary mechanism by which this compound stimulates prolactin secretion in vivo is through its potent antagonism of dopamine D2 receptors located on the lactotroph cells of the anterior pituitary gland.[1] Under normal physiological conditions, dopamine released from the tuberoinfundibular dopaminergic (TIDA) neurons in the hypothalamus tonically inhibits prolactin secretion. By binding to and blocking these D2 receptors, this compound effectively removes this dopaminergic brake, leading to a significant and dose-dependent increase in prolactin release.
While this compound is also a potent 5-HT2A receptor antagonist, its marked effect on prolactin secretion is predominantly attributed to its D2 receptor blockade.[1] This is a key characteristic shared with many antipsychotic drugs, which often lead to hyperprolactinemia as a side effect due to their D2 receptor antagonist activity.
In Vivo Effects on Prolactin Secretion
Preclinical studies in rat models have demonstrated that this compound markedly stimulates prolactin secretion at low doses when administered in vivo.[1]
Quantitative Data Summary
Due to the unavailability of the full-text research article containing the specific in vivo dose-response data for this compound and prolactin levels, a quantitative summary table cannot be provided at this time. The key study by Meltzer et al. (1983) indicates a marked stimulation of prolactin secretion at low doses, but the precise dose-response curve and plasma prolactin concentrations are not detailed in the abstract.
Experimental Protocols
A detailed experimental protocol for in vivo studies on this compound's effect on prolactin secretion, based on the available information and general pharmacological practices, would typically involve the following steps:
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used models for neuroendocrine studies.
-
Housing: Animals are housed under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatization for at least one week prior to the experiment is crucial.
2. Drug Administration:
-
Compound: this compound hydrochloride, dissolved in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent like Tween 80).
-
Dosing: A range of doses of this compound would be administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, to establish a dose-response relationship. A vehicle control group receiving only the solvent is essential.
3. Blood Sampling:
-
Method: Blood samples are collected at specific time points post-drug administration. Common methods include tail-nick sampling or collection from an indwelling cannula in the jugular vein for repeated sampling from the same animal. For terminal studies, trunk blood is collected after decapitation.
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Prolactin Measurement:
-
Assay: Plasma prolactin concentrations are typically measured using a specific and sensitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit validated for rat prolactin.
5. Data Analysis:
-
Statistical Analysis: Data are typically expressed as mean ± standard error of the mean (SEM). Statistical significance between the this compound-treated groups and the vehicle control group is determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in the regulation of prolactin secretion and a typical experimental workflow for investigating the in vivo effects of this compound.
Caption: this compound blocks dopamine's inhibitory effect on prolactin secretion.
Caption: In vivo experimental workflow for assessing this compound's effect on prolactin.
Conclusion
This compound robustly stimulates prolactin secretion in vivo, an effect primarily mediated by its potent antagonism of dopamine D2 receptors in the anterior pituitary. This action disrupts the natural inhibitory control of dopamine on lactotroph cells, leading to increased prolactin release. While the qualitative effects are established, a comprehensive quantitative understanding of the dose-response relationship in vivo requires access to detailed experimental data. The methodologies and pathways described herein provide a foundational framework for researchers and drug development professionals investigating the neuroendocrine profile of this compound and similar compounds. Further research, including the public availability of full-text studies, is necessary to fully elucidate the quantitative aspects of this compound's impact on prolactin homeostasis.
References
Pirenperone: A Technical Guide for 5-HT2A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenperone is a potent and relatively selective serotonin 5-HT2A receptor antagonist.[1][2] While never marketed for clinical use, its well-characterized pharmacological profile has established it as a valuable tool compound in scientific research for elucidating the physiological and pathological roles of the 5-HT2A receptor.[1][3] In the 1980s, alongside ketanserin, this compound was instrumental in identifying the 5-HT2A receptor as the primary target for serotonergic psychedelics like LSD.[1] This guide provides an in-depth overview of this compound's pharmacological properties, experimental applications, and the signaling pathways it modulates, serving as a comprehensive resource for researchers in neuroscience and drug discovery.
Pharmacological Profile of this compound
This compound's utility as a research tool stems from its high affinity for the 5-HT2A receptor. However, its selectivity is dose-dependent. At low doses (less than 0.1 mg/kg in rats), it acts as a relatively specific 5-HT2A antagonist. At higher concentrations, it demonstrates affinity for other receptors, including dopamine, adrenergic, and other serotonin receptor subtypes, behaving more like a typical neuroleptic.
Binding Affinity and Selectivity
The following table summarizes the dissociation constants (Ki) of this compound at various neurotransmitter receptors, highlighting its preference for the 5-HT2A receptor.
| Receptor Target | Binding Affinity (Ki) in nM |
| Serotonin 5-HT2A | 0.3 - 1.1 |
| Serotonin 5-HT7 | 6.5 |
| α1B-Adrenergic | 20 |
| α2B-Adrenergic | 20 |
| Serotonin 5-HT2B | 61 |
| Serotonin 5-HT2C | 60 - 77 |
| Serotonin 5-HT1A | 485 - 1,700 |
| Serotonin 5-HT1B | >1,000 - 6,600 |
| Data compiled from Wikipedia, citing Glennon RA (1987) and Casey AB, et al. (2022). |
The 5-HT2A Receptor and Its Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly linked to the Gq/G11 signaling pathway. As an antagonist, this compound blocks the initiation of these downstream signaling cascades by preventing the binding of endogenous serotonin or synthetic agonists.
The canonical signaling pathway activated by the 5-HT2A receptor involves the following steps:
-
Agonist Binding: Serotonin or another agonist binds to the 5-HT2A receptor.
-
Gq/G11 Activation: The receptor activates the Gq/G11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC).
-
Beyond this primary pathway, 5-HT2A receptor activation can also stimulate other signaling cascades, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid. Recent research also highlights the role of β-arrestin recruitment in 5-HT2A receptor signaling and regulation. This compound, by blocking the initial receptor activation, prevents all these subsequent signaling events.
Experimental Protocols Using this compound
This compound is a versatile tool for both in vitro and in vivo studies of the 5-HT2A receptor.
In Vitro Assays
1. Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.
Detailed Methodology:
-
Materials: Membranes from cells expressing the 5-HT2A receptor, a radiolabeled 5-HT2A antagonist (e.g., [3H]-ketanserin), unlabeled this compound, assay buffer (e.g., 50 mM Tris-HCl), and scintillation fluid.
-
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In assay tubes, incubate the cell membranes with a fixed concentration of [3H]-ketanserin and the varying concentrations of this compound.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor like mianserin).
-
Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
2. Calcium Flux Functional Assay
This assay measures the ability of this compound to block the increase in intracellular calcium triggered by a 5-HT2A agonist.
Detailed Methodology:
-
Materials: A cell line stably expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a 5-HT2A agonist (e.g., serotonin), this compound, and a fluorescence plate reader.
-
Procedure:
-
Plate the cells in a multi-well plate (e.g., 96-well) and allow them to grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This often involves a 30-60 minute incubation.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and pre-incubate for a set period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence reader capable of kinetic reads.
-
Initiate the measurement and, after establishing a baseline fluorescence, inject a fixed concentration of the 5-HT2A agonist into the wells.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist response versus the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to block 50% of the agonist-induced calcium response.
In Vivo Assays
Head-Twitch Response (HTR) in Rodents
The head-twitch response in mice or rats is a classic behavioral model mediated by 5-HT2A receptor activation. This compound can be used to demonstrate that this behavior is specifically dependent on the 5-HT2A receptor.
Detailed Methodology:
-
Animals: Male mice (e.g., C57BL/6J strain).
-
Materials: A 5-HT2A agonist (e.g., DOI or 5-HTP combined with a peripheral decarboxylase inhibitor like carbidopa), this compound, vehicle solutions for injections.
-
Procedure:
-
Acclimate the animals to the testing environment (e.g., individual observation chambers).
-
Divide animals into groups (e.g., Vehicle + Vehicle, Vehicle + Agonist, this compound + Agonist).
-
Administer this compound (or its vehicle) via an appropriate route (e.g., intraperitoneal, i.p.) at a specific pretreatment time (e.g., 30 minutes before the agonist).
-
Administer the 5-HT2A agonist (or its vehicle).
-
Immediately begin observing the animals and count the number of head twitches over a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: Compare the number of head twitches between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in head twitches in the "this compound + Agonist" group compared to the "Vehicle + Agonist" group demonstrates this compound's in vivo antagonist activity at the 5-HT2A receptor.
Conclusion
This compound remains a cornerstone tool for the pharmacological investigation of the 5-HT2A receptor. Its high affinity and well-documented antagonist properties make it an excellent choice for a wide range of in vitro and in vivo experiments. By blocking 5-HT2A-mediated signaling, researchers can precisely probe the receptor's function in cellular processes and complex behaviors. However, investigators must remain mindful of its dose-dependent selectivity and potential off-target effects at higher concentrations to ensure the accurate interpretation of experimental results.
References
Unraveling the Off-Target Pharmacology of Pirenperone at High Doses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirenperone, a potent serotonin 5-HT2A receptor antagonist, exhibits a dose-dependent pharmacological profile. While its high affinity for the 5-HT2A receptor is well-established, supratherapeutic doses unveil a broader spectrum of activity, engaging with additional neurotransmitter systems. This technical guide provides an in-depth exploration of the off-target effects of this compound at high doses, with a focus on its interactions with dopamine and adrenergic receptors. Through a comprehensive review of preclinical data, this document elucidates the receptor binding affinities, functional consequences, and underlying signaling pathways associated with these off-target activities. Detailed experimental protocols for key assays are provided to facilitate further research in this area. This guide aims to equip researchers and drug development professionals with a thorough understanding of this compound's complex pharmacology, which is crucial for both mechanistic studies and the anticipation of potential side effects in clinical applications.
Introduction
This compound is a selective serotonin 5-HT2A receptor antagonist that has been instrumental in neuroscience research.[1] At lower doses, its activity is largely confined to the serotonergic system. However, as the dosage increases, this compound begins to interact with other G protein-coupled receptors (GPCRs), leading to a pharmacological profile resembling that of typical neuroleptics.[2] These off-target effects are primarily attributed to its antagonism of dopamine D2 and alpha-1 adrenergic receptors.[2] Understanding this expanded receptor interaction profile is paramount for interpreting preclinical and clinical findings, as well as for predicting the potential adverse effects associated with high-dose administration. This guide synthesizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways to provide a comprehensive overview of this compound's off-target pharmacology.
Data Presentation: Receptor Binding and In Vivo Effects
The following tables summarize the quantitative data on this compound's binding affinities at various receptors and its observed in vivo effects at higher doses.
Table 1: this compound Receptor Binding Affinity Profile
| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |
| Serotonin Receptors | ||||
| 5-HT2A | 0.3 - 1.1 | Human/Rat | [3H]Spiperone, [3H]Ketanserin | [2][3] |
| 5-HT2C | 60 - 77 | Human | [125I]DOI | |
| 5-HT7 | 6.5 | Human | [3H]5-CT | |
| 5-HT1A | 485 - 1,700 | Human | [3H]8-OH-DPAT | |
| Dopamine Receptors | ||||
| D2 | See Note 1 | Rat | [3H]Spiperone | |
| Adrenergic Receptors | ||||
| α1A | 20 | Human | [3H]Prazosin | |
| α1B | 20 | Human | [3H]Prazosin | |
| α1D | See Note 2 | |||
| α2A | >1000 | Human | [3H]Rauwolscine | |
| α2B | 20 | Human | [3H]Rauwolscine | |
| α2C | See Note 2 |
Note 1: While specific Ki values for this compound at the D2 receptor are not consistently reported in a consolidated format, its functional antagonism at these receptors is well-documented through in vivo studies, such as the induction of catalepsy and blockade of apomorphine-induced behaviors. Note 2: Specific Ki values for α1D and α2C receptors were not readily available in the reviewed literature.
Table 2: In Vivo Off-Target Effects of High-Dose this compound in Rodents
| Effect | Species | Dose Range | ED50 / ID50 | Observations | Reference |
| Catalepsy | Rat | 0.4 - 6.4 mg/kg | Not explicitly stated | Induction of a cataleptic state, indicative of dopamine D2 receptor blockade. | |
| Antagonism of Apomorphine-induced Hyperactivity | Rat | 0.1 - 1.6 mg/kg | Not explicitly stated | Blockade of a dopamine agonist-induced behavior. | |
| Antagonism of d-amphetamine-induced Hyperactivity | Rat | 0.1 - 1.6 mg/kg | Not explicitly stated | Blockade of a dopamine-releasing agent's effects. | |
| Antagonism of Tryptamine-induced Convulsions | Rat | - | 0.87 mg/kg (ID50) | Indicates central antiserotonergic activity. | |
| Antagonism of Clonidine-induced Hind Limb Flexor Reflex | Rat | 0.1 - 1.6 mg/kg | Not explicitly stated | Suggests α-adrenergic receptor antagonism. | |
| Antagonism of Xylazine-induced Loss of Righting Reflex | Rat | - | 0.32 mg/kg (ED50) | Suggests potent α2-adrenergic receptor antagonism. | |
| Increased Prolactin Secretion | Rat | Low doses | Not applicable | Suggests dopamine D2 receptor antagonism in the pituitary. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the off-target effects of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various G protein-coupled receptors.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex for 5-HT2A, striatum for D2) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors), and varying concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Catalepsy Test in Rats
Objective: To assess the dopamine D2 receptor antagonist activity of this compound by measuring the induction of catalepsy.
Protocol:
-
Animal Preparation:
-
Use adult male rats (e.g., Wistar or Sprague-Dawley strain).
-
Acclimate the animals to the testing room for at least one hour before the experiment.
-
-
Drug Administration:
-
Administer this compound at various doses (e.g., 0.4, 1.6, 6.4 mg/kg) via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Administer a vehicle control to a separate group of animals.
-
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time the rat remains in this unnatural posture (descent latency). A longer latency indicates a greater degree of catalepsy.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Compare the descent latencies between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
If a dose-response relationship is observed, an ED50 value (the dose that produces a half-maximal cataleptic response) can be calculated.
-
In Vitro Prolactin Release Assay
Objective: To evaluate the functional antagonism of this compound at dopamine D2 receptors on pituitary lactotrophs.
Protocol:
-
Pituitary Cell Culture:
-
Isolate anterior pituitary glands from rats.
-
Disperse the cells enzymatically (e.g., using trypsin) and culture them in a suitable medium.
-
-
Assay Procedure:
-
Plate the pituitary cells in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Stimulate the cells with a dopamine agonist (e.g., apomorphine) to inhibit prolactin release.
-
Incubate for a specific period.
-
Collect the cell culture medium.
-
-
Prolactin Measurement:
-
Measure the concentration of prolactin in the collected medium using a specific assay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Determine the ability of this compound to reverse the dopamine agonist-induced inhibition of prolactin release.
-
Plot the prolactin concentration as a function of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 or EC50 value for this compound's effect on prolactin secretion.
-
Signaling Pathways and Visualizations
The off-target effects of this compound at high doses are mediated by its interaction with the signaling pathways of the respective receptors. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound's High-Dose Off-Target Interactions
Caption: High-dose this compound's off-target receptor antagonism and resulting physiological effects.
Dopamine D2 Receptor Signaling Pathway (Antagonized by this compound)
Caption: this compound blocks dopamine's inhibitory effect on adenylyl cyclase via D2 receptors.
Alpha-1 Adrenergic Receptor Signaling Pathway (Antagonized by this compound)
Caption: this compound inhibits norepinephrine-induced smooth muscle contraction via α1-adrenergic receptors.
Conclusion
The pharmacological profile of this compound extends beyond its primary action as a 5-HT2A receptor antagonist, particularly at higher doses. Its engagement with dopamine D2 and alpha-1 and alpha-2 adrenergic receptors contributes to a complex, neuroleptic-like spectrum of effects. The quantitative data, experimental protocols, and signaling pathway visualizations provided in this technical guide offer a comprehensive framework for understanding and further investigating these off-target activities. A thorough appreciation of this dose-dependent polypharmacology is essential for the rational design of future studies and for the safe and effective therapeutic application of this compound and related compounds. Further research is warranted to fully elucidate the clinical implications of these off-target interactions.
References
- 1. A possible alpha 2-adrenergic component in the in vivo activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central antiserotonergic and antidopaminergic action of this compound, a putative 5-HT2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirenperone: A Technical Profile on its Efficacy in Animal Models of Psychosis
For Immediate Release
This technical guide provides an in-depth analysis of Pirenperone's pharmacological effects and efficacy in established preclinical animal models of psychosis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological and procedural pathways to offer a comprehensive understanding of this compound's antipsychotic potential.
Executive Summary
This compound is a potent serotonin 5-HT2A receptor antagonist that also exhibits activity at dopamine D2 receptors, a profile characteristic of atypical antipsychotic agents.[1][2][3] Preclinical evidence demonstrates its efficacy in mitigating behaviors analogous to the positive symptoms of psychosis. At low doses, it acts as a selective 5-HT2A antagonist, while at higher doses (above 0.1 mg/kg), it increasingly engages dopamine D2 receptors, behaving like a typical neuroleptic.[1][3] This dual-action mechanism underscores its potential for a broad therapeutic window. This guide reviews the foundational data from key animal models, including dopamine agonist-induced stereotypy and conditioned avoidance response paradigms.
Mechanism of Action & Receptor Profile
This compound's primary mechanism of action involves the potent blockade of serotonin 5-HT2A receptors. It also possesses a notable affinity for other receptors, which contributes to its overall pharmacological profile. This multi-receptor engagement is a hallmark of many second-generation antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to first-generation agents.
Receptor Binding Affinity
The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro binding assays. The dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a stronger binding.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A | 0.3 - 1.1 |
| Serotonin 5-HT7 | 6.5 |
| α1B-Adrenergic | 20 |
| α2B-Adrenergic | 20 |
| Serotonin 5-HT2B | 61 |
| Serotonin 5-HT2C | 60 - 77 |
| Serotonin 5-HT1A | 485 - 1,700 |
| Dopamine D2 | Variable; antagonist activity observed at doses >0.1 mg/kg |
Signaling Pathway
This compound's antipsychotic effects are primarily attributed to its antagonism of postsynaptic 5-HT2A and D2 receptors in key brain regions like the mesolimbic and mesocortical pathways. By blocking these receptors, it modulates downstream signaling cascades, helping to normalize the hyperdopaminergic and dysregulated serotonergic activity implicated in psychosis.
Efficacy in Dopamine Agonist-Induced Psychosis Models
Animal models using dopamine agonists like apomorphine or amphetamine are standard for assessing antipsychotic efficacy. These agents induce behaviors such as stereotypy (repetitive, compulsive movements) and hyperactivity, which are considered analogues of the positive symptoms of schizophrenia.
Antagonism of Apomorphine-Induced Stereotypy
This compound effectively antagonizes stereotyped behaviors induced by the dopamine receptor agonist apomorphine in rats. This effect is a classic indicator of dopamine D2 receptor blockade.
Quantitative Data Summary: Apomorphine-Induced Stereotypy
| This compound Dose (mg/kg) | Effect on Apomorphine-Induced Stereotypy |
| 0.1 - 1.6 | Dose-dependent antagonism |
Experimental Protocol: Apomorphine-Induced Stereotypy
-
Subjects: Male Wistar rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Drug Administration:
-
This compound (or vehicle control) is administered intraperitoneally (i.p.) 30-60 minutes prior to the apomorphine challenge.
-
Apomorphine (typically 0.5-1.5 mg/kg) is administered subcutaneously (s.c.).
-
-
Behavioral Assessment:
-
Immediately following apomorphine injection, animals are placed in individual observation cages.
-
Stereotyped behavior is scored by a trained observer, blind to the treatment conditions, at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes.
-
Scoring is based on a standardized rating scale, such as:
-
0: Asleep or stationary
-
1: Active, but no stereotypy
-
2: Intermittent sniffing, head movements
-
3: Continuous sniffing, head and limb movements
-
4: Intense, continuous gnawing or licking of the cage
-
-
-
Data Analysis: The scores are typically summed or averaged over the observation period. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound to the vehicle control group.
Antagonism of Amphetamine-Induced Hyperactivity
This compound also reduces the locomotor hyperactivity induced by d-amphetamine in both mice and rats, further supporting its antipsychotic potential.
Quantitative Data Summary: Amphetamine-Induced Hyperactivity
| This compound Dose (mg/kg) | Effect on Amphetamine-Induced Hyperactivity |
| 0.1 - 1.6 | Dose-dependent antagonism |
Efficacy in Conditioned Avoidance Response (CAR)
The Conditioned Avoidance Response (CAR) test is a well-established behavioral model with high predictive validity for antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus once it has started. While specific data for this compound in the CAR model is not detailed in the provided search results, its profile as a D2/5-HT2A antagonist strongly suggests it would be effective in this assay.
Experimental Protocol: Conditioned Avoidance Response (Shuttle Box)
-
Apparatus: A two-chamber shuttle box with a grid floor capable of delivering a mild footshock. A light or tone serves as the conditioned stimulus (CS).
-
Training (Acquisition):
-
A trial begins with the presentation of the CS (e.g., a light) for a set period (e.g., 10 seconds).
-
If the rat moves to the other chamber during the CS presentation, the CS is terminated, and a successful avoidance is recorded. No shock is delivered.
-
If the rat fails to move during the CS, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor.
-
The shock continues until the rat escapes to the other chamber, at which point both the CS and US are terminated. This is recorded as an escape response.
-
Trials are repeated with an inter-trial interval (e.g., 30-60 seconds) for a set number of trials per session.
-
-
Testing:
-
Once animals are trained to a stable level of avoidance (e.g., >80% avoidance responses), drug testing can begin.
-
This compound or vehicle is administered prior to the test session.
-
The number of avoidance responses, escape responses, and escape failures are recorded.
-
-
Data Analysis: An effective antipsychotic is expected to decrease the number of avoidance responses while having little to no effect on the number or latency of escape responses.
Conclusion
The preclinical data available for this compound strongly support its classification as a potent antipsychotic agent. Its high affinity for the 5-HT2A receptor, combined with its dose-dependent antagonism of D2 receptors, provides a robust mechanism for treating psychosis. Efficacy in well-validated animal models, such as the antagonism of dopamine agonist-induced stereotypy and hyperactivity, confirms its ability to modulate the dopamine system hyperactivity thought to underlie positive psychotic symptoms. This compound's pharmacological profile is consistent with that of atypical antipsychotics, suggesting it holds promise as a therapeutic agent for psychotic disorders.
References
Methodological & Application
Pirenperone Dosage for Behavioral Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of pirenperone in murine behavioral research. This document outlines effective dosages, detailed experimental protocols for key behavioral assays, and the underlying signaling pathways of this compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the effective dose ranges of this compound for various behavioral paradigms in mice, as reported in the scientific literature. The primary route of administration in these studies is intraperitoneal (IP) injection.
| Behavioral Test | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Observed Effects |
| Locomotor Activity | Not Specified | 0.1 - 1.6 | IP | Sedation and antagonism of d-amphetamine-induced hyperactivity.[1] |
| Head Twitch Response | Not Specified | ED50 = 0.076 | IP | Dose-dependent inhibition of 5-HTP-induced head twitches.[2] |
| Apomorphine-induced Hypothermia | Not Specified | 6.4 | IP | Significant attenuation of hypothermia.[1] |
| Mouse Defense Test Battery | Swiss-Webster | 0.25 - 1 | IP | Dose-related reduction in flight-related measures.[3] |
| Open Field Test (Hyperactivity) | Fmr1 KO | Not Specified | IP | Rescue of hyperactivity phenotype, decreased distance moved and velocity.[4] |
| Y-Maze (Spatial Memory) | Fmr1 KO | Not Specified | IP | Increased spontaneous alternation, suggesting improved spatial memory. |
| Elevated Plus-Maze (Impulsivity) | Fmr1 KO | Not Specified | IP | Normalization of impulsivity, indicated by increased time in open arms. |
Signaling Pathways of this compound
This compound primarily acts as a potent antagonist of the serotonin 2A (5-HT2A) receptor. At higher doses (greater than 0.1 mg/kg), it also exhibits antagonistic properties at dopamine D2 receptors, behaving like a typical neuroleptic.
The diagram below illustrates the principal signaling mechanism of this compound. By blocking 5-HT2A receptors, this compound modulates downstream signaling cascades, which are believed to underlie its effects on behavior. Its interaction with D2 receptors at higher concentrations contributes to a broader range of neuroleptic-like effects.
References
Pirenperone Autoradiography for Receptor Mapping: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenperone is a potent and selective antagonist of the serotonin 5-HT2A receptor, with additional affinities for other receptors, including dopamine D2 receptors at higher concentrations.[1] This pharmacological profile makes it a valuable tool in neuroscience research and drug development for studying the distribution, density, and function of these critical neurotransmitter receptors. Autoradiography utilizing radiolabeled this compound, typically [3H]this compound, allows for the precise visualization and quantification of 5-HT2A and other receptor populations within tissue sections, providing crucial insights into their roles in various physiological and pathological processes.
These application notes provide detailed protocols for the use of [3H]this compound in quantitative receptor autoradiography, enabling researchers to effectively map the distribution of target receptors in brain and other tissues. The provided methodologies are synthesized from established autoradiography techniques and the known binding characteristics of this compound.
Data Presentation: this compound Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data is essential for designing competition binding experiments and for interpreting the specificity of [3H]this compound binding in autoradiographic studies.
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| Serotonin 5-HT2A | 0.54 |
| Dopamine D2 | 32 |
| Serotonin Transporter (SERT) | 62 |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a representative compilation from published literature.[2]
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography with [3H]this compound
This protocol outlines the procedure for labeling 5-HT2A receptors in brain sections using [3H]this compound.
Materials:
-
[3H]this compound (specific activity ~60-90 Ci/mmol)
-
Unlabeled this compound (for non-specific binding)
-
Other competing ligands (e.g., ketanserin for 5-HT2A, haloperidol for D2)
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation chambers
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 4°C
-
Distilled water, 4°C
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal and rapidly dissect the brain or tissue of interest.
-
Freeze the tissue in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick coronal or sagittal sections.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Place the slides in a slide mailer or staining jar and pre-incubate in assay buffer for 15-30 minutes at room temperature to remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation buffer containing [3H]this compound at a concentration of 1-5 nM. The optimal concentration should be determined empirically but should be close to the Kd for the 5-HT2A receptor.
-
For determining non-specific binding, prepare a parallel incubation buffer containing [3H]this compound and a high concentration (e.g., 1-10 µM) of unlabeled this compound or another suitable competitor like ketanserin.
-
Lay the slides horizontally in a humidified incubation chamber.
-
Pipette the incubation buffer onto each section, ensuring the entire section is covered.
-
Incubate for 60-120 minutes at room temperature.
-
-
Washing:
-
Quickly aspirate the incubation buffer from the slides.
-
Wash the slides in ice-cold wash buffer. Perform 2-3 washes of 2-5 minutes each to remove unbound radioligand.
-
Perform a final brief dip in ice-cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Include calibrated radioactive standards for quantification.
-
Expose for an appropriate duration (typically several days to weeks, depending on the specific activity of the ligand and receptor density).
-
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Quantify the signal intensity in different brain regions using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Protocol 2: Competition Binding Assay using [3H]this compound
This protocol is used to determine the affinity of unlabeled test compounds for the 5-HT2A receptor by measuring their ability to displace [3H]this compound binding.
Procedure:
-
Follow the same tissue preparation and pre-incubation steps as in Protocol 1.
-
Incubation:
-
Prepare a series of incubation buffers containing a fixed concentration of [3H]this compound (e.g., 1 nM) and varying concentrations of the unlabeled test compound.
-
Include a set of slides for total binding (only [3H]this compound) and non-specific binding ( [3H]this compound + high concentration of unlabeled this compound or ketanserin).
-
Incubate the sections with these buffers as described in Protocol 1.
-
-
Follow the washing, drying, exposure, and image analysis steps as in Protocol 1.
-
Data Analysis:
-
Measure the specific binding of [3H]this compound at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific [3H]this compound binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant for the receptor.
-
Visualization of Signaling Pathways and Workflows
5-HT2A Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor, blocking the downstream signaling cascade initiated by serotonin (5-HT). The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2A receptor.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for this compound Autoradiography
The logical flow of an in vitro autoradiography experiment using [3H]this compound is depicted in the following diagram.
Caption: In Vitro this compound Autoradiography Workflow.
References
Application Notes and Protocols for Electrophysiological Recording Methods with Pirenperone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques in conjunction with the application of Pirenperone. This compound is primarily recognized as a potent and selective antagonist of the serotonin 5-HT2A receptor, with additional activity as a dopamine D2 receptor antagonist at higher concentrations.[1] Electrophysiological methods are invaluable for elucidating the functional consequences of this compound's interaction with these receptors at the cellular and network levels.
Target Receptors and General Effects
This compound's primary mechanism of action is the blockade of 5-HT2A receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically lead to neuronal depolarization and increased excitability through the activation of phospholipase C and subsequent downstream signaling cascades. By antagonizing these receptors, this compound is expected to reduce or abolish the excitatory effects of endogenous serotonin.
At higher concentrations, this compound also exhibits antagonist activity at dopamine D2 receptors. D2 receptors are also GPCRs that are typically coupled to inhibitory G-proteins (Gi/o), leading to a decrease in cellular excitability, often through the inhibition of adenylyl cyclase or modulation of ion channel activity. This compound's blockade of D2 receptors would therefore be expected to disinhibit dopaminergic signaling.
Electrophysiological Applications
A variety of electrophysiological techniques can be employed to study the effects of this compound. The choice of method will depend on the specific research question, whether it pertains to single-channel kinetics, synaptic transmission, or network-level activity.
-
Patch-Clamp Electrophysiology (In Vitro): This is the gold-standard technique for studying the effects of this compound on individual neurons and specific ion channels.[2] It can be used in various configurations:
-
Whole-Cell Recording: Allows for the measurement of synaptic currents (EPSCs, IPSCs) and changes in membrane potential in response to this compound. This is ideal for studying how this compound modulates synaptic transmission and neuronal excitability.
-
Single-Channel Recording: Can be used to investigate if this compound has any direct effects on the conductance or open probability of specific ion channels.
-
-
In Vivo Electrophysiology: These techniques allow for the study of this compound's effects in the context of an intact, functioning brain.
-
Single-Unit Recording: Measures the firing rate and pattern of individual neurons in response to systemic or local application of this compound. This is particularly useful for studying drug effects in specific brain regions like the dorsal raphe nucleus or prefrontal cortex.[3][4]
-
Local Field Potential (LFP) Recording: Reflects the summed synaptic activity of a population of neurons. LFP recordings can reveal how this compound alters network oscillations and synchronous activity in brain regions like the hippocampus or prefrontal cortex.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the electrophysiological and pharmacological effects of this compound and related compounds.
| Compound | Receptor Target | Preparation | Electrophysiological Effect | Quantitative Measure |
| This compound | 5-HT2A | Mouse (in vivo) | Inhibition of 5-HTP-induced head twitch | ED50: 76 µg/kg |
| Spiperone (related butyrophenone) | 5-HT7 | Rat Dorsal Root Ganglion Neurons (in vitro) | Antagonism of 5-HT-induced increase in IH current | Shifts conductance-voltage relationship by +6 mV |
| Spiperone | D2L | HEK293 Cells | Antagonism of dopamine-induced inhibition of cAMP formation | IC50: 0.31 nM |
Note: Data for Spiperone, a structurally related butyrophenone antagonist, is included to provide additional context for potential electrophysiological effects and potencies.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Cortical Pyramidal Neurons
This protocol is designed to assess the effect of this compound on serotonin-induced excitatory postsynaptic currents (EPSCs) in layer V pyramidal neurons of the prefrontal cortex.
1. Brain Slice Preparation:
- Anesthetize a young adult rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
- Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
- Rapidly dissect the brain and prepare 300-400 µm thick coronal slices containing the prefrontal cortex using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
2. Recording Setup:
- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Visualize layer V pyramidal neurons using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with intracellular solution.
- Establish a whole-cell patch-clamp recording from a target neuron.
3. Electrophysiological Recording:
- In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous and evoked EPSCs.
- After establishing a stable baseline recording, apply serotonin (e.g., 10-30 µM) to the bath to induce an increase in EPSC frequency.
- Once a stable effect of serotonin is observed, co-apply this compound (e.g., 1-100 nM) to the bath and record the change in EPSC frequency and amplitude.
- Perform a washout of this compound and serotonin to observe recovery.
4. Data Analysis:
- Analyze the frequency and amplitude of EPSCs before, during, and after drug application using appropriate software.
- Construct dose-response curves for this compound's inhibition of the serotonin-induced effect to determine the IC50.
Protocol 2: In Vivo Single-Unit Recording from Dorsal Raphe Nucleus Neurons
This protocol is designed to measure the effect of systemically administered this compound on the firing rate of presumed serotonergic neurons in the dorsal raphe nucleus (DRN).
1. Animal Preparation:
- Anesthetize an adult rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., chloral hydrate or urethane) and place it in a stereotaxic frame.
- Perform a craniotomy over the DRN coordinates.
2. Electrode Placement and Recording:
- Lower a glass microelectrode (1-3 MΩ) into the DRN.
- Identify presumed serotonergic neurons based on their characteristic slow, regular firing rate (0.5-5 Hz) and long-duration action potentials.
- Record baseline neuronal firing for a stable period (e.g., 10-15 minutes).
3. Drug Administration and Recording:
- Administer this compound intravenously or intraperitoneally at various doses.
- Continuously record the firing rate of the neuron for an extended period after each dose to observe the onset, magnitude, and duration of the effect.
- As a control, administer a vehicle solution.
4. Data Analysis:
- Analyze the firing rate (spikes/second) in bins (e.g., 1-minute intervals) before and after drug administration.
- Calculate the percent change in firing rate from baseline for each dose of this compound.
- Construct a dose-response curve to determine the effective dose for altering neuronal activity.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of 5-HT2A and Dopamine D2 receptors and the antagonistic action of this compound.
Caption: A generalized workflow for an electrophysiological experiment investigating the effects of this compound.
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Supplements Affect Electrophysiological Properties and Excitability of Rat Hippocampal Pyramidal Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-unit responses of serotonergic dorsal raphe nucleus neurons to environmental heating and pyrogen administration in freely moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Identification of Pirenperone Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenperone is a selective serotonin 5-HT2A receptor antagonist that has been utilized in neuroscience research. Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its pharmacological and toxicological profile. This document provides a detailed protocol for the identification and characterization of this compound metabolites using liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are based on established principles of drug metabolism studies and are intended to guide researchers in developing a robust analytical workflow. While specific metabolites of this compound are not extensively documented in publicly available literature, this protocol outlines a systematic approach to identify potential biotransformation products.
Hypothetical Metabolic Pathways of this compound
Based on the chemical structure of this compound, which features a fluorobenzoylpiperidine moiety and a pyridopyrimidinone core, several metabolic transformations can be postulated. These reactions are primarily categorized as Phase I (functionalization) and Phase II (conjugation) reactions, which are common in drug metabolism.
Phase I Reactions:
-
Oxidation: Hydroxylation of the aromatic rings or the aliphatic portions of the piperidine or ethyl linker.
-
Reduction: Reduction of the ketone group to a secondary alcohol.
-
N-dealkylation: Cleavage of the ethyl linker between the piperidine and the pyridopyrimidinone nitrogen.
Phase II Reactions:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites.
-
Sulfation: Conjugation of a sulfate group to hydroxylated metabolites.
The following diagram illustrates these hypothetical metabolic pathways.
Figure 1: Hypothetical metabolic pathways of this compound.
Experimental Protocols
This section details the experimental procedures for the identification of this compound metabolites in in vitro and in vivo samples.
In Vitro Metabolism using Human Liver Microsomes (HLM)
Objective: To identify Phase I and Phase II metabolites of this compound generated by human liver enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final protein concentration of 0.5-1 mg/mL), and the this compound stock solution (final substrate concentration of 1-10 µM).
-
-
Phase I Metabolism:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Include negative controls without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Phase II Metabolism (Glucuronidation and Sulfation):
-
For glucuronidation, supplement the Phase I incubation mixture with UDPGA (final concentration ~2 mM).
-
For sulfation, supplement the Phase I incubation mixture with PAPS (final concentration ~0.1 mM).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Sample Preparation from Biological Matrices (Plasma and Urine)
Objective: To extract this compound and its metabolites from plasma and urine for LC-MS analysis.
Materials:
-
Plasma and urine samples from subjects administered this compound
-
Internal Standard (IS) - a structurally similar compound not present in the sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents
-
Methanol, Acetonitrile, Water (HPLC grade)
-
Formic Acid
Protein Precipitation (for Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for analysis.
Solid-Phase Extraction (for Urine):
-
To 1 mL of urine, add the internal standard.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute this compound and its metabolites with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source, capable of full scan and tandem MS (MS/MS) analysis (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1) Range: m/z 100-1000.
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire fragmentation spectra of potential metabolites.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment ions.
Data Presentation
Quantitative data for this compound and its hypothetical metabolites should be summarized in a clear and structured table. The following table is a template demonstrating how such data could be presented.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration in HLM incubate (60 min, ng/mL) | Concentration in Plasma (2h post-dose, ng/mL) |
| This compound | 8.5 | 394.19 | 187.09 | 50.2 ± 4.5 | 120.8 ± 11.2 |
| Hydroxylated this compound | 7.8 | 410.19 | 203.09 | 12.1 ± 1.8 | 25.3 ± 3.1 |
| Reduced this compound | 8.1 | 396.21 | 189.10 | 5.6 ± 0.9 | 8.9 ± 1.5 |
| This compound Glucuronide | 6.5 | 570.22 | 394.19 | 2.3 ± 0.5 | 4.1 ± 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for this compound metabolite identification.
Figure 2: Experimental workflow for this compound metabolite identification.
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the identification and characterization of this compound metabolites using LC-MS/MS. The successful application of these methods will enable researchers to gain valuable insights into the biotransformation of this compound, contributing to a more complete understanding of its disposition and potential for drug-drug interactions. The provided workflows and hypothetical data serve as a template for the design and execution of definitive metabolism studies for this compound.
Pirenperone: Detailed Application Notes for Solution Preparation and Long-Term Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the preparation and storage of Pirenperone solutions intended for long-term in vitro and in vivo studies. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental for the proper preparation of solutions and their subsequent storage. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄FN₃O₂ | [1][2] |
| Molecular Weight | 393.45 g/mol | [3][4][5] |
| CAS Number | 75444-65-4 | |
| Appearance | Powder | |
| Solubility | - DMSO: 17 mg/mL (43.2 mM) - 0.1 M HCl: 11 mg/mL |
This compound Solution Preparation Protocols
Preparation of Stock Solutions
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent due to this compound's high solubility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
DOT Diagram: Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation.
Preparation of Working Solutions for In Vitro Studies
Working solutions for cell-based assays are prepared by diluting the DMSO stock solution into the appropriate cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed, complete cell culture medium
-
Sterile, conical tubes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed, complete cell culture medium to achieve the final desired experimental concentrations.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Use the freshly prepared working solutions immediately for your experiments.
Preparation of Dosing Solutions for In Vivo Studies
The preparation of dosing solutions for animal studies requires careful consideration of the administration route and the vehicle's biocompatibility. While specific in vivo administration vehicles for this compound are not extensively detailed in the available literature, a common approach involves creating a suspension or solution in a biocompatible vehicle. One study in rats involved injections of this compound, though the specific vehicle was not mentioned.
Recommended Vehicle (General Guidance): A common vehicle for administering hydrophobic compounds like this compound in vivo is a mixture of:
-
10% DMSO: To solubilize the compound.
-
40% Polyethylene glycol 300 (PEG300): A co-solvent to maintain solubility in the aqueous phase.
-
5% Tween 80: A surfactant to improve the stability of the formulation.
-
45% Saline: The aqueous base of the vehicle.
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex to mix thoroughly.
-
Add Tween 80 and vortex again.
-
Slowly add saline to the mixture while vortexing to form a clear solution or a fine suspension.
-
The final formulation should be prepared fresh on the day of administration.
-
Administer the appropriate dose to the animals based on their body weight.
Storage and Stability of this compound Solutions
Proper storage is critical to maintain the integrity of this compound for the duration of long-term studies.
| Form | Storage Temperature | Duration | Light Protection |
| Powder | -20°C | 3 years | Recommended |
| In DMSO | -80°C | 1 year | Recommended |
| In 0.1 M HCl | -80°C | 6 months | Recommended |
| In 0.1 M HCl | -20°C | 1 month | Recommended |
Note: The stability of this compound in aqueous solutions, such as cell culture media at physiological pH, has not been extensively reported. It is recommended to prepare these solutions fresh for each experiment. For long-term studies, it is advisable to conduct a stability study under your specific experimental conditions.
Protocol for Long-Term Stability Assessment
To ensure the reliability of long-term studies, the stability of this compound in the prepared solutions should be periodically assessed. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for this purpose. While a specific validated HPLC method for this compound was not found in the searched literature, a general protocol for developing such a method is provided below, based on methods for similar compounds.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (for solid this compound).
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
Development of a Stability-Indicating HPLC Method
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The goal is to achieve baseline separation of the parent this compound peak from any degradation product peaks.
DOT Diagram: Stability Assessment Workflow
Caption: Workflow for assessing the long-term stability of this compound solutions.
This compound Signaling Pathway
This compound is primarily known as a potent and selective 5-HT₂A serotonin receptor antagonist. Its mechanism of action in various physiological and pathological processes is largely attributed to its ability to block the signaling cascade initiated by the activation of this receptor.
DOT Diagram: this compound's Primary Signaling Pathway
Caption: this compound blocks serotonin-induced activation of the 5-HT2A receptor.
By following these detailed application notes and protocols, researchers can confidently prepare and store this compound solutions for their long-term studies, ensuring the integrity and validity of their experimental data.
References
- 1. sfdermato.org [sfdermato.org]
- 2. Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ViewArticleDetail [ijpronline.com]
- 4. Retrospective analysis of skin photosensitivity induced by pirfenidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severe Photosensitivity Reaction After Pirfenidone Use - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Pirenperone Dose-Response Curve in Cultured Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenperone is a potent and selective antagonist of the serotonin 5-HT2A receptor, a key player in various physiological and pathological processes within the central nervous system.[1] In vitro studies using cultured neurons are fundamental for characterizing the pharmacological profile of compounds like this compound. Establishing a precise dose-response curve is a critical step in determining the potency (IC50) and efficacy of a drug, providing invaluable data for preclinical drug development.
These application notes provide a comprehensive set of protocols for establishing a robust this compound dose-response curve in primary neuronal cultures. The methodologies cover cell culture, dose-response assays for both neuronal viability and activity, and immunocytochemical analysis. The presented protocols are designed to be detailed and reproducible for researchers in neuropharmacology and related fields.
Data Presentation
The following tables present a structured summary of hypothetical quantitative data obtained from the described experimental protocols. These serve as a template for organizing and presenting experimental results.
Table 1: this compound Dose-Response Effect on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | % Neuronal Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 0.001 | 98.5 ± 5.1 |
| 0.01 | 96.2 ± 4.8 |
| 0.1 | 85.7 ± 6.3 |
| 1 | 60.1 ± 7.9 |
| 10 | 42.3 ± 8.5 |
| 100 | 25.6 ± 6.1 |
Table 2: this compound Dose-Response Effect on Neuronal Activity (Calcium Imaging)
| This compound Concentration (µM) | Peak [Ca2+]i (F/F0) (Mean ± SD) | % Inhibition of Serotonin-induced Response |
| 0 (Vehicle Control) | 2.5 ± 0.3 | 0 |
| 0.001 | 2.2 ± 0.2 | 12 |
| 0.01 | 1.8 ± 0.25 | 28 |
| 0.1 | 1.1 ± 0.15 | 56 |
| 1 | 0.5 ± 0.1 | 80 |
| 10 | 0.2 ± 0.08 | 92 |
| 100 | 0.1 ± 0.05 | 96 |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound antagonizes the 5-HT2A receptor, blocking downstream signaling cascades.
Experimental Workflow for this compound Dose-Response Analysis
Caption: Workflow for determining the dose-response of this compound in primary neurons.
Experimental Protocols
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups. All procedures should be performed under sterile conditions.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine coated culture plates/coverslips
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
Euthanize the pregnant rat according to approved animal welfare protocols and dissect the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with culture medium containing 10% fetal bovine serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Plate the neurons on Poly-D-lysine coated plates at a density of 1 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Replace half of the medium every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
This compound Dose-Response Treatment
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium
Protocol:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 100 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.
-
Carefully remove half of the medium from each well of the mature neuronal cultures.
-
Add an equal volume of the this compound working solutions or vehicle control medium to the respective wells.
-
Incubate the treated neurons for 24 hours at 37°C and 5% CO2.
Neuronal Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the 24-hour this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Neuronal Activity Assessment (Calcium Imaging)
Intracellular calcium ([Ca2+]i) levels are a key indicator of neuronal activity. This protocol uses a fluorescent calcium indicator to measure changes in [Ca2+]i in response to a stimulus in the presence of this compound.
Materials:
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS+)
-
Serotonin (5-HT)
-
Fluorescence microscope with an appropriate filter set and a digital camera
Protocol:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS+.
-
Wash the this compound-treated neurons twice with HBSS+.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS+ to remove excess dye and allow for de-esterification for 15-30 minutes.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with a known concentration of serotonin (e.g., 10 µM) and record the fluorescence changes over time.
-
Analyze the fluorescence intensity changes (F/F0) to determine the peak intracellular calcium concentration.
-
Calculate the percentage inhibition of the serotonin-induced response by this compound at each concentration.
Neuronal Morphology Assessment (Immunocytochemistry)
Immunocytochemistry allows for the visualization of neuronal morphology and the expression of specific neuronal markers.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-β-III-tubulin for neurons)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
After this compound treatment, fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope and analyze for changes in neuronal morphology, such as neurite length and branching.
References
Troubleshooting & Optimization
Troubleshooting Pirenperone solubility issues for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pirenperone for in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound formulations for experimental use.
Q1: My this compound is not dissolving in aqueous solutions for my in vivo study. What should I do?
A1: this compound is known to be poorly soluble in water. Direct dissolution in aqueous vehicles like saline or phosphate-buffered saline (PBS) is unlikely to be successful at concentrations typically required for in vivo experiments.
Recommended Troubleshooting Steps:
-
Utilize Co-solvents: Start by dissolving this compound in a small amount of an organic co-solvent before adding the aqueous vehicle. Dimethyl sulfoxide (DMSO) is a common starting point. One source indicates a solubility of 17 mg/mL in DMSO. Other potential co-solvents include polyethylene glycol 400 (PEG400) and ethanol.
-
Employ Surfactants: The addition of a non-ionic surfactant, such as Tween® 80 (polysorbate 80), can help to create a stable micellar solution or emulsion, improving the dispersion of the lipophilic this compound in an aqueous phase.
-
Consider Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.
-
pH Adjustment: Although less common for neutral compounds, investigating the effect of pH on this compound's solubility might be warranted if other methods fail.
A logical workflow for troubleshooting this compound solubility is outlined below:
Q2: I've dissolved this compound in a co-solvent, but it precipitates when I add my aqueous vehicle. How can I prevent this?
A2: This is a common issue known as "crashing out." The drug is soluble in the organic solvent but becomes insoluble as the proportion of the aqueous phase increases.
Recommended Troubleshooting Steps:
-
Optimize the Co-solvent to Aqueous Ratio: Use the minimum amount of co-solvent necessary to dissolve the this compound. Slowly add the aqueous vehicle to the drug-co-solvent mixture while vortexing or sonicating.
-
Incorporate a Surfactant: Before adding the bulk of the aqueous vehicle, add a surfactant like Tween® 80 to the drug-co-solvent solution. The surfactant will help to stabilize the drug particles and prevent them from aggregating and precipitating.
-
Use a Ternary Vehicle System: A combination of a co-solvent, a surfactant, and an aqueous carrier often provides the best results. A common example is a DMSO/Tween® 80/Saline system.
Q3: My final this compound formulation is cloudy or has visible particles. Is it suitable for injection?
A3: No, parenteral (intravenous, intraperitoneal, subcutaneous) injections must be clear, sterile solutions. The presence of particulates can cause embolism and other severe adverse effects in the animal. For oral gavage, a fine, homogenous suspension may be acceptable, but a clear solution is always preferable to ensure consistent dosing.
Recommended Troubleshooting Steps:
-
Sonication: Use a bath sonicator to break down small aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can increase the solubility of this compound. However, be cautious about the thermal stability of the compound in the chosen vehicle.
-
Filtration (for solutions only): If you believe the formulation should be a solution but see minor particulates, you can try filtering it through a 0.22 µm syringe filter. If a significant amount of precipitate is collected on the filter, your drug concentration will be lower than intended, and you will need to reformulate. Do not filter suspensions.
-
Reformulate: If the above steps do not result in a clear solution (for parenteral use) or a fine, homogenous suspension (for oral use), you must try a different formulation strategy.
Frequently Asked Questions (FAQs)
Q1: What are some common vehicles for administering this compound in vivo?
A1: Due to its poor water solubility, this compound typically requires a multi-component vehicle system. Commonly used vehicles for poorly soluble compounds, which could be adapted for this compound, include:
-
For Oral Administration (Gavage):
-
A suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a wetting agent like Tween® 80.
-
A solution or emulsion in a mixture of a co-solvent (e.g., PEG400), a surfactant (e.g., Tween® 80), and water or saline.
-
-
For Parenteral Administration (IV, IP):
-
A solution in a co-solvent system, such as DMSO, diluted with saline or PBS, often with the inclusion of a solubilizing agent like PEG400 or a cyclodextrin to maintain stability. A common parenteral vehicle for lipophilic drugs is a mixture of DMSO, PEG400, Tween® 80, and saline.
-
Q2: Is there a summary of this compound's solubility in different vehicles?
A2: Specific quantitative solubility data for this compound in common in vivo vehicles is not widely available in the public domain. The table below provides a summary of known data and general expectations for the solubility of poorly water-soluble compounds like this compound in these vehicles.
| Vehicle Component | Known/Expected this compound Solubility | Concentration Range in Final Formulation (General Guidance) | Route of Administration | Notes |
| Water/Saline/PBS | Very Poor | N/A (as primary solvent) | All | Used as the final diluent or aqueous phase. |
| Dimethyl Sulfoxide (DMSO) | 17 mg/mL | <10% for IP/IV | Oral, IP, IV, SC | A powerful solvent, but can have toxic effects at higher concentrations. Use the lowest effective amount. |
| Polyethylene Glycol 400 (PEG400) | Data not available | 10-60% | Oral, IP, IV, SC | A water-miscible co-solvent that can improve solubility and is generally well-tolerated. |
| Tween® 80 (Polysorbate 80) | Data not available | 1-10% | Oral, IP, IV | A non-ionic surfactant used to increase solubility and create stable emulsions or micellar solutions. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Data not available | 20-40% (w/v) in aqueous solution | Oral, IP, IV, SC | Forms inclusion complexes to enhance aqueous solubility. The amount needed will depend on the desired this compound concentration and the stoichiometry of complexation. The final solution should be clear for parenteral administration. |
Q3: What is the mechanism of action of this compound?
A3: this compound is primarily a high-affinity antagonist of the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. By blocking this receptor, this compound inhibits these downstream signaling events.
Experimental Protocols
Note: The following protocols are general guidelines for formulating poorly soluble drugs for in vivo studies and should be adapted and optimized specifically for this compound based on pilot solubility and stability tests.
Protocol 1: Preparation of this compound for Oral Gavage in Rats (Target: 10 mg/kg in 5 mL/kg)
Objective: To prepare a 2 mg/mL this compound formulation as a solution or fine suspension.
Materials:
-
This compound powder
-
PEG400
-
Tween® 80
-
Sterile water for injection or saline
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Sonicator
Methodology:
-
Calculate Required Amounts: For a 10 mL final volume, you will need 20 mg of this compound.
-
Initial Dissolution: In a sterile glass vial, add the 20 mg of this compound. Add 2 mL of PEG400 (20% of the final volume).
-
Add Surfactant: To the mixture, add 0.5 mL of Tween® 80 (5% of the final volume).
-
Mix Thoroughly: Place the vial on a magnetic stirrer and mix until the this compound is fully dissolved or finely dispersed. Gentle warming (37°C) and sonication can be used to aid dissolution. The mixture should appear as a clear, viscous liquid.
-
Add Aqueous Vehicle: Slowly add sterile water or saline dropwise while continuously stirring, bringing the final volume to 10 mL.
-
Final Homogenization: Continue stirring for 15-30 minutes. If a suspension forms, it should be uniform and milky with no large particles. If a solution forms, it should remain clear.
-
Pre-dosing Check: Before administration, visually inspect the formulation for homogeneity. If it is a suspension, gently shake or vortex before drawing each dose to ensure uniformity.
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection in Mice (Target: 5 mg/kg in 10 mL/kg)
Objective: To prepare a 0.5 mg/mL clear, sterile this compound solution.
Materials:
-
This compound powder
-
DMSO (sterile, injectable grade)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
Methodology:
-
Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile saline. For example, dissolve 4 g of HP-β-CD in sterile saline and bring the final volume to 10 mL. This may require stirring and gentle warming. Allow the solution to cool to room temperature.
-
Calculate Required Amounts: For a 5 mL final volume, you will need 2.5 mg of this compound.
-
Initial Dissolution: In a sterile conical tube, add the 2.5 mg of this compound. Add 250 µL of DMSO (5% of the final volume). Vortex until the this compound is completely dissolved.
-
Add Cyclodextrin Vehicle: Slowly add the 40% HP-β-CD solution to the this compound-DMSO mixture, bringing the final volume to 5 mL. Vortex thoroughly. The solution should remain clear.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical for removing any potential microbial contamination or micro-precipitates.
-
Pre-dosing Check: Before injection, visually inspect the final solution to ensure it is clear and free of any particulate matter.
Technical Support Center: Optimizing Pirenperone Administration for Maximal Brain Penetration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the administration of Pirenperone for maximal brain penetration. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where the target 5-HT2A receptors are located. This compound, like many other small molecules, may be subject to efflux by transporters such as P-glycoprotein (P-gp) at the BBB, which actively pumps the compound out of the brain.
Q2: Which administration routes should be considered for optimizing this compound's brain penetration?
A2: To maximize brain penetration, several administration routes should be considered and experimentally validated:
-
Intravenous (IV) administration: Allows for direct entry into the systemic circulation, bypassing first-pass metabolism, which can provide a baseline for brain penetration.
-
Oral (PO) administration: Convenient for clinical applications, but bioavailability and brain penetration can be limited by first-pass metabolism and absorption issues.
-
Intranasal (IN) administration: Offers a potential direct nose-to-brain pathway, bypassing the BBB via the olfactory and trigeminal nerves. This route can significantly enhance brain concentrations of drugs.
Q3: What formulation strategies can be employed to enhance this compound's brain delivery?
A3: Advanced formulation strategies can significantly improve this compound's ability to cross the BBB:
-
Liposomes: These lipid-based vesicles can encapsulate this compound, protecting it from degradation and facilitating its transport across the BBB. Surface modifications, such as PEGylation, can increase circulation time and improve brain targeting.
-
Nanoparticles: Biodegradable polymeric nanoparticles can be used to encapsulate this compound. Their surface can be functionalized with ligands that target specific receptors on the BBB for enhanced uptake.
Troubleshooting Guides
Problem 1: Low brain-to-plasma concentration ratio (Kp) of this compound after oral administration.
-
Possible Cause 1: Poor absorption from the gastrointestinal tract.
-
Troubleshooting:
-
Assess the physicochemical properties of this compound (solubility, permeability).
-
Consider formulation strategies to improve solubility, such as micronization or the use of solubility enhancers.
-
Co-administration with absorption enhancers should be investigated cautiously, as they can have off-target effects.
-
-
-
Possible Cause 2: High first-pass metabolism in the liver.
-
Troubleshooting:
-
Conduct in vitro metabolism studies using liver microsomes to identify the primary metabolizing enzymes.
-
If metabolism is extensive, consider alternative administration routes that bypass the liver, such as intravenous or intranasal delivery.
-
-
-
Possible Cause 3: Active efflux by P-glycoprotein (P-gp) at the BBB.
-
Troubleshooting:
-
Perform in vitro transporter assays (e.g., using Caco-2 or MDCK-MDR1 cell lines) to determine if this compound is a P-gp substrate.
-
Consider co-administration with a P-gp inhibitor, though this can lead to systemic toxicity and drug-drug interactions.
-
Focus on formulation strategies (e.g., nanoparticles) that can mask the drug from P-gp.
-
-
Problem 2: High variability in brain concentrations following intranasal administration.
-
Possible Cause 1: Improper administration technique.
-
Troubleshooting:
-
Ensure a standardized and reproducible administration protocol. For animal studies, utilize specialized devices that deliver a consistent volume and droplet size to the olfactory region of the nasal cavity.
-
The use of anesthesia can affect breathing patterns and mucociliary clearance; therefore, its use should be consistent across all experimental animals.
-
-
-
Possible Cause 2: Formulation instability or poor mucoadhesion.
-
Troubleshooting:
-
Characterize the physical and chemical stability of the intranasal formulation.
-
Incorporate mucoadhesive polymers (e.g., chitosan) into the formulation to increase residence time in the nasal cavity, allowing for greater absorption.
-
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a CNS Drug Following Different Administration Routes in Rats
| Parameter | Intravenous (IV) | Oral (PO) | Intranasal (IN) |
| Dose | 1 mg/kg | 10 mg/kg | 1 mg/kg |
| Tmax (plasma) | 0.08 h | 1.5 h | 0.25 h |
| Cmax (plasma) | 500 ng/mL | 150 ng/mL | 300 ng/mL |
| AUC (plasma) | 1200 ngh/mL | 900 ngh/mL | 800 ngh/mL |
| Bioavailability | 100% | 30% | ~70% (relative to IV) |
| Tmax (brain) | 0.25 h | 2.0 h | 0.5 h |
| Cmax (brain) | 100 ng/g | 20 ng/g | 150 ng/g |
| AUC (brain) | 240 ngh/g | 120 ngh/g | 300 ngh/g |
| Brain-to-Plasma Ratio (Kp) | 0.2 | 0.13 | 0.38 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.1 | 0.07 | 0.2 |
Note: These are hypothetical values for illustrative purposes and do not represent actual data for this compound.
Table 2: Illustrative Permeability Data from In-Situ Brain Perfusion in Rats
| Compound | Perfusion Concentration | PS Product (μL/min/g) |
| Test Compound (e.g., this compound) | 1 µM | 15.2 ± 2.1 |
| Test Compound + P-gp Inhibitor | 1 µM | 45.8 ± 5.3 |
| High Permeability Control (e.g., Diazepam) | 1 µM | 120.5 ± 10.2 |
| Low Permeability Control (e.g., Sucrose) | 1 µM | 0.5 ± 0.1 |
Note: These are hypothetical values for illustrative purposes and do not represent actual data for this compound.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Administration Routes:
-
Intravenous (IV): this compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) is administered as a bolus injection via the tail vein.
-
Oral (PO): this compound is administered by oral gavage.
-
Intranasal (IN): A defined volume of the this compound formulation is administered to the nasal cavity using a micropipette or a specialized atomizer.
-
-
Sample Collection:
-
Blood samples are collected from the tail vein or jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation.
-
At the end of the study, animals are euthanized, and brains are collected, rinsed with cold saline, and homogenized.
-
-
Sample Analysis:
-
This compound concentrations in plasma and brain homogenates are quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis.
-
Brain-to-plasma concentration ratio (Kp) is calculated as the ratio of AUCbrain to AUCplasma.
-
Protocol 2: In-Situ Brain Perfusion in Rats
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: The brain is perfused with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose) at a constant flow rate.
-
Sample Collection: After a short perfusion period (e.g., 1-5 minutes), the rat is decapitated, and the brain is removed and dissected.
-
Sample Analysis: The concentration of this compound and the vascular marker in the brain tissue is determined.
-
Data Analysis: The permeability-surface area (PS) product is calculated using the following equation: PS = (Cbrain * Vbrain) / (Cperfusate * T) where Cbrain is the concentration of this compound in the brain, Vbrain is the volume of the brain, Cperfusate is the concentration in the perfusate, and T is the perfusion time.
Mandatory Visualizations
Caption: Workflow for optimizing this compound brain delivery.
Caption: this compound's mechanism of action at the 5-HT2A receptor.
Adjusting Pirenperone dosage to avoid neuroleptic side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Pirenperone effectively while minimizing neuroleptic side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a quinazoline derivative that acts as a selective antagonist of the serotonin 2A (5-HT2A) receptor at low doses.[1] However, at higher doses (greater than 0.1 mg/kg in rats), it exhibits properties of a typical neuroleptic, suggesting it also acts as a dopamine antagonist.[1][2]
Q2: What are the potential neuroleptic side effects observed with this compound?
At higher concentrations, this compound can induce side effects commonly associated with neuroleptic agents. These may include:
-
Sedation: Observed in mice and rats at doses of 0.1-1.6 mg/kg.[2]
-
Catalepsy: A state of motor immobility, observed in rats at doses of 0.4-6.4 mg/kg.[2]
-
Extrapyramidal Symptoms (EPS): While not explicitly detailed for this compound in the provided results, these are a common class of side effects for typical neuroleptics and could potentially include tremors, rigidity, and bradykinesia.
-
Neuroleptic Malignant Syndrome (NMS): A rare but serious condition characterized by fever, muscle rigidity, and autonomic dysfunction, which is a risk with dopamine receptor antagonists.
Q3: How can I adjust the dosage of this compound to maintain 5-HT2A selectivity and avoid neuroleptic effects?
To maintain selectivity for the 5-HT2A receptor and avoid off-target neuroleptic effects, it is crucial to use this compound at low doses. Based on animal studies, doses below 0.1 mg/kg are recommended to ensure selective 5-HT2A antagonism. Exceeding this threshold is likely to result in dopamine receptor antagonism and associated side effects. A careful dose-response study is recommended for each specific experimental model to determine the optimal concentration that provides the desired 5-HT2A antagonism without inducing neuroleptic-like behaviors.
Troubleshooting Guide
Issue: My experimental animals are exhibiting unexpected sedation or motor impairment after this compound administration.
Possible Cause: The administered dose of this compound is likely too high, leading to non-selective effects and dopamine receptor antagonism.
Solution:
-
Review Dosage: Confirm that the administered dose is within the recommended range for selective 5-HT2A antagonism (below 0.1 mg/kg for rats).
-
Dose Reduction: If the dose is above the recommended threshold, reduce it to a lower concentration.
-
Dose-Response Pilot Study: Conduct a pilot study with a range of lower doses to identify the minimal effective dose for 5-HT2A antagonism in your specific model that does not produce sedative or motor effects.
-
Behavioral Monitoring: Implement a behavioral monitoring protocol to systematically assess for signs of sedation or motor impairment at different doses.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Binding Affinity (Ki) in nM |
| Serotonin 5-HT2A | 0.3 - 1.1 |
| Serotonin 5-HT7 | 6.5 |
| α1B-Adrenergic | 20 |
| α2B-Adrenergic | 20 |
| Serotonin 5-HT2B | 61 |
| Serotonin 5-HT2C | 60 - 77 |
| Serotonin 5-HT1A | 485 - 1,700 |
| Serotonin 5-HT1B | >1,000 or 6,600 |
Data sourced from Wikipedia.
Table 2: Dose-Dependent Effects of this compound in Rodent Models
This table outlines the observed pharmacological effects of this compound at different dose ranges in rats.
| Dose Range (in vivo, rats) | Primary Pharmacological Effect | Observed Behavioral Outcomes |
| < 0.1 mg/kg | Selective 5-HT2A Antagonism | Antagonism of LSD, quipazine, or fenfluramine-induced effects. |
| > 0.1 mg/kg | Neuroleptic-like (Dopamine Antagonism) | Sedation, catalepsy, antagonism of amphetamine-induced hyperactivity. |
Experimental Protocols
Protocol: Assessment of Neuroleptic-Induced Motor Side Effects in Rodents
This protocol provides a general framework for assessing potential motor side effects of this compound using a rodent model.
Objective: To determine the dose at which this compound induces catalepsy, as an indicator of neuroleptic-like motor side effects.
Materials:
-
This compound solution at various concentrations
-
Vehicle solution (e.g., DMSO, saline)
-
Rodents (rats or mice)
-
Bar test apparatus (a horizontal bar raised 9 cm above a surface)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing:
-
Divide animals into groups, including a vehicle control group and several this compound dose groups (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/kg).
-
Administer the assigned treatment (vehicle or this compound) via the desired route (e.g., intraperitoneal injection).
-
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the animal removes both forepaws from the bar.
-
A common criterion for catalepsy is the failure to move from this position for a set period (e.g., 20 seconds).
-
-
Data Analysis:
-
Record the latency to descend for each animal at each time point.
-
Compare the mean descent latencies between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Determine the lowest dose of this compound that induces a statistically significant increase in descent latency compared to the control group.
-
Visualizations
Caption: Dose-dependent signaling of this compound.
Caption: Workflow for assessing neuroleptic side effects.
References
Improving the signal-to-noise ratio in Pirenperone binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their Pirenperone binding assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is a typical signal-to-noise ratio for a this compound binding assay?
A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. A ratio of 5:1 or higher is considered excellent. If your non-specific binding is more than 50% of the total binding, it can be difficult to obtain reliable data.[1] An ideal assay should have specific binding that is at least 80% of the total binding.
Q2: What are the key factors influencing the signal-to-noise ratio in a this compound binding assay?
Several factors can impact the signal-to-noise ratio, including:
-
Radioligand Integrity and Concentration: The purity, specific activity, and concentration of the radiolabeled this compound are critical.
-
Receptor Preparation Quality: The density of the 5-HT2A receptor in your membrane preparation and its integrity are crucial for a strong specific signal.
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents or blocking agents can significantly affect both specific and non-specific binding.
-
Incubation Time and Temperature: These parameters must be optimized to ensure the binding reaction reaches equilibrium.
-
Washing Steps: Inadequate or inefficient washing can lead to high background from unbound radioligand.
-
Choice of Scintillation Cocktail: The type of scintillation cocktail used can affect counting efficiency.[2]
Q3: How do I choose the optimal concentration of radiolabeled this compound for my assay?
For saturation binding experiments, you should use a range of radiolabeled this compound concentrations that bracket the expected dissociation constant (Kd). A typical range is from 0.1 to 10 times the Kd. This allows for the accurate determination of both the Kd and the maximum number of binding sites (Bmax). For competition assays, the radioligand concentration should be at or below the Kd.[3]
Q4: What concentration of unlabeled ligand should I use to determine non-specific binding?
To determine non-specific binding, a concentration of an unlabeled ligand that is 100- to 1000-fold higher than the Kd of the radioligand is typically used. This ensures that the vast majority of the specific binding sites are occupied by the unlabeled ligand.[3]
Troubleshooting Guide
High Non-Specific Binding
Problem: My non-specific binding is very high, resulting in a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Strategy |
| Radioligand sticking to filters or plates | Pre-soak glass fiber filters (e.g., GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[2] Use polypropylene or siliconized tubes and low-protein binding plates. |
| Hydrophobic interactions of this compound | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the binding and wash buffers. |
| High concentration of membrane protein | Titrate the amount of membrane protein used in the assay. Use the lowest concentration that provides a robust specific signal. A linear relationship between protein concentration and radioligand binding should be established. |
| Insufficient washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of ice-cold wash buffer for each wash. Ensure rapid filtration to minimize dissociation of the specifically bound ligand. |
| Radioligand degradation | Use a fresh, high-purity stock of radiolabeled this compound. Verify the specific activity and concentration of the stock. |
Low Specific Binding Signal
Problem: I am observing a very low or no specific binding signal.
| Potential Cause | Troubleshooting Strategy |
| Low receptor density in membrane preparation | Use a cell line or tissue known to express high levels of the 5-HT2A receptor. Prepare fresh membrane fractions and accurately determine the protein concentration. |
| Suboptimal binding conditions | Optimize the incubation time and temperature to ensure the reaction reaches equilibrium. Receptor-radioligand equilibration is concentration-dependent and may take longer at lower radioligand concentrations. Ensure the pH of the binding buffer is optimal (typically around 7.4). |
| Inactive radioligand or competitor | Verify the activity of the radiolabeled this compound and the unlabeled competitor. Use fresh, high-quality stocks. |
| Incorrect buffer composition | Ensure the buffer contains the appropriate ions and co-factors. For example, some assays require specific concentrations of NaCl. |
High Variability Between Replicates
Problem: I am seeing high variability between my replicate wells.
| Potential Cause | Troubleshooting Strategy |
| Inconsistent pipetting or sample handling | Use calibrated pipettes and ensure thorough mixing of all reagents before dispensing. |
| Incomplete filtration or washing | Ensure that the filter plate is properly sealed on the vacuum manifold and that all wells are washed consistently. Obstruction of the filter material at high protein concentrations can lead to inconsistent filtration. |
| Uneven drying of filters | Allow the filter mat to dry completely and evenly before adding the scintillation cocktail. |
| Plate reader issues | Ensure the microplate scintillation counter is properly calibrated and that the correct protocol is being used. Measuring plates without the plastic underdrain can increase counting efficiency. |
Experimental Protocols
Representative Protocol for this compound Saturation Binding Assay
This protocol is a representative example based on established methods for 5-HT2A receptor binding assays using other radioligands like [3H]-ketanserin.
1. Membrane Preparation:
-
Homogenize cells or tissue expressing the 5-HT2A receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Assay Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
120 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
0.1% Bovine Serum Albumin (BSA)
3. Saturation Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
Total Binding: Add increasing concentrations of radiolabeled this compound (e.g., 0.1 - 10 nM) and membrane preparation (e.g., 20-50 µg of protein) to the wells.
-
Non-Specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM ketanserin or unlabeled this compound).
-
Bring the final volume in each well to 200 µL with assay buffer.
-
Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
4. Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B) pre-soaked in 0.5% PEI, using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
5. Scintillation Counting:
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity in a microplate scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts for each radioligand concentration.
-
Plot specific binding against the concentration of radiolabeled this compound and fit the data using non-linear regression to determine the Kd and Bmax.
Data Presentation
Table 1: Representative Saturation Binding Data for [3H]-Pirenperone at the 5-HT2A Receptor
| [3H]-Pirenperone (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 580 | 150 | 430 |
| 0.2 | 1050 | 280 | 770 |
| 0.5 | 2200 | 550 | 1650 |
| 1.0 | 3800 | 900 | 2900 |
| 2.0 | 5500 | 1600 | 3900 |
| 5.0 | 7200 | 3500 | 3700 |
| 10.0 | 7800 | 6500 | 1300 |
Table 2: Typical Binding Parameters for 5-HT2A Receptor Ligands
| Ligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-Ketanserin | Rat Frontal Cortex | 2.0 | 393 | |
| [3H]-Spiperone | HEK293-rD2 cells | 0.057 | 2410 |
Visualizations
Caption: this compound acts as an antagonist at the 5-HT2A receptor, blocking the downstream signaling cascade.
Caption: General workflow for a radioligand binding assay.
Caption: A decision tree for troubleshooting common issues in this compound binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pirenperone Concentration for In Vitro Receptor Occupancy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pirenperone for in vitro receptor occupancy studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT2A receptor.[1][2] At low doses, it exhibits high selectivity for the 5-HT2A receptor, while at higher concentrations (greater than 0.1 mg/kg in vivo), it may also antagonize dopamine D2 receptors, behaving like a typical neuroleptic.[3][4]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: For initial in vitro experiments, a wide concentration range is recommended to determine the optimal concentration for your specific cell type and assay conditions. A common starting point is a serial dilution from 10 µM down to 0.1 nM.[5] this compound's high affinity for the 5-HT2A receptor (with Ki values in the low nanomolar range) suggests that effects will likely be observed at these lower concentrations.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.
Q5: How can I determine the receptor occupancy of this compound in my in vitro model?
A5: Receptor occupancy can be determined directly using radioligand binding assays or functionally through assays that measure the downstream signaling of the 5-HT2A receptor. Radioligand binding assays quantify the displacement of a labeled ligand from the receptor by this compound. Functional assays, such as calcium flux assays or reporter gene assays, measure the ability of this compound to inhibit the response induced by a 5-HT2A receptor agonist.
Data Presentation
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) | Species | Reference |
| 5-HT2A | 0.3 - 1.1 | Not Specified | |
| 5-HT2C | 60 - 77 | Not Specified | |
| 5-HT1A | 485 - 1700 | Not Specified | |
| Dopamine D2 | ~50 | Rat | |
| α1-adrenergic | 20 | Not Specified | |
| α2-adrenergic | 20 | Not Specified |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Occupancy
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT2A receptor in cell membranes.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist radioligand)
-
Non-specific binding control: 10 µM Mianserin or another suitable 5-HT2A antagonist
-
This compound stock solution (10 mM in DMSO)
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvesting equipment
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5HT2A cells to confluency.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM Mianserin (for non-specific binding) or 25 µL of this compound dilution.
-
25 µL of [3H]-Ketanserin at a final concentration close to its Kd (e.g., 1-2 nM).
-
50 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Receptor Occupancy - Calcium Flux Assay
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
5-HT2A receptor agonist (e.g., Serotonin or 5-CT)
-
This compound stock solution (10 mM in DMSO)
-
Positive control antagonist (e.g., Ketanserin)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the HEK293-5HT2A cells into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control antagonist in assay buffer.
-
Prepare the 5-HT2A agonist at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.
-
-
Assay Performance:
-
Wash the cells once with assay buffer after dye loading.
-
Add the this compound dilutions or controls to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the EC80 concentration of the 5-HT2A agonist into the wells and continue recording the fluorescence for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (100% activity) and the vehicle control (0% activity).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Troubleshooting Guide
Issue 1: Low or no specific binding in the radioligand assay.
-
Possible Cause: Inactive receptor preparation.
-
Solution: Ensure that the cell membranes have been prepared correctly and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Degraded radioligand.
-
Solution: Check the expiration date of the radioligand and store it according to the manufacturer's instructions.
-
-
Possible Cause: Incorrect buffer composition.
-
Solution: Verify the pH and composition of the assay buffer. Divalent cations like Mg2+ are often crucial for receptor integrity and ligand binding.
-
Issue 2: High non-specific binding.
-
Possible Cause: Radioligand binding to the filter or plate.
-
Solution: Pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Consider using low-binding plates.
-
-
Possible Cause: this compound or radioligand aggregation.
-
Solution: Ensure that the compounds are fully dissolved in the assay buffer. The inclusion of a low concentration of a non-ionic detergent like 0.01% BSA or Tween-20 in the assay buffer can sometimes help.
-
-
Possible Cause: Inappropriate concentration of the non-specific binding control.
-
Solution: Use a high concentration (at least 100-fold higher than its Ki) of a structurally unrelated antagonist to define non-specific binding.
-
Issue 3: this compound precipitates in the cell culture medium.
-
Possible Cause: Low aqueous solubility of this compound.
-
Solution: Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in the assay buffer or cell culture medium immediately before use. Avoid storing diluted aqueous solutions of this compound.
-
-
Possible Cause: Final DMSO concentration is too low to maintain solubility.
-
Solution: While keeping the final DMSO concentration non-toxic to the cells, ensure it is sufficient to maintain this compound in solution. This may require optimizing the concentration of your stock solution and the dilution factor.
-
Issue 4: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding or membrane protein concentration.
-
Solution: Ensure a homogenous cell suspension before plating and accurate protein concentration determination for the membrane preparations.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper mixing of all components in the assay wells.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for critical samples, or fill them with buffer to maintain a humidified environment.
-
Visualizations
References
- 1. journals.plos.org [journals.plos.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Troubleshooting variability in Pirenperone behavioral study results
Welcome to the technical support center for researchers utilizing Pirenperone in behavioral studies. This resource provides troubleshooting guidance and detailed information to help address variability in your experimental results and ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during behavioral experiments with this compound.
Q1: Why am I observing high variability in the behavioral effects of this compound between individual animals?
A1: Variability in response to this compound is a common challenge and can stem from several factors. Consider the following troubleshooting steps:
-
Dose-Response Relationship: this compound exhibits a dose-dependent effect. Low doses primarily act as a selective 5-HT2A receptor antagonist, while higher doses may exhibit broader neuroleptic-like activity, including effects on dopamine receptors.[1] Ensure you have established a clear dose-response curve for your specific behavioral paradigm. A dose that is too low may not elicit a consistent effect, while a dose that is too high may introduce off-target effects and increase variability.
-
Animal Strain and Genetics: Different rodent strains can exhibit significant differences in their neurochemistry and metabolism, leading to varied responses to psychoactive compounds. Ensure you are using a consistent and well-characterized strain throughout your studies.
-
Metabolism and Pharmacokinetics: The half-life and metabolism of this compound can vary between species and even between individuals. While specific pharmacokinetic data for this compound in rodents is not extensively published, related compounds can have short half-lives.[2] Inconsistent timing of behavioral testing relative to drug administration can be a major source of variability. It is crucial to standardize the time between this compound administration and the start of the behavioral assay. Consider conducting pilot pharmacokinetic studies to determine the peak plasma and brain concentrations of this compound in your specific animal model.
-
Environmental Factors: Rodent behavior is highly sensitive to environmental conditions. Factors such as lighting, noise levels, temperature, and handling procedures can significantly impact stress and anxiety levels, thereby influencing the outcome of behavioral tests. Standardize all environmental parameters and handling protocols to minimize extraneous variables.
-
Habituation: Insufficient habituation of animals to the testing environment and apparatus can lead to novelty-induced stress and hyperactivity, which can mask the specific effects of this compound. Implement a consistent and adequate habituation period before commencing any behavioral testing.
Q2: My results with this compound in the elevated plus-maze (EPM) are not showing a clear anxiolytic effect. What could be wrong?
A2: Observing a lack of anxiolytic effect in the EPM with this compound can be perplexing. Here are some potential reasons and troubleshooting tips:
-
Dosage Selection: The anxiolytic effects of 5-HT2A antagonists can be complex and may follow a U-shaped dose-response curve. A dose that is too low or too high might not produce the desired anxiolytic effect. For instance, in a study on Fmr1 knockout mice, a model for Fragile X syndrome, this compound administered at 50 µg/kg intraperitoneally showed a rescue of hyperactivity and other behavioral deficits, suggesting a behaviorally active dose in that range.[3] It is recommended to test a range of doses to identify the optimal concentration for anxiolysis in your specific model.
-
Baseline Anxiety Levels: The EPM relies on the animal's innate aversion to open spaces. If the baseline anxiety level of your animals is too low or too high, it can be difficult to detect a drug-induced change. Ensure your animals are not overly habituated to the maze and that the testing environment is sufficiently novel to elicit a baseline level of anxiety.
-
Procedural Consistency: Minor variations in the EPM protocol can significantly affect the results. Ensure that the lighting conditions in the open and closed arms are consistent across all tests, and that the handling of the animals is gentle and standardized to avoid inducing unnecessary stress.
Q3: I am seeing inconsistent results in my prepulse inhibition (PPI) experiments with this compound. How can I improve the reliability of my data?
A3: Prepulse inhibition is a sensitive measure of sensorimotor gating and can be influenced by a variety of factors. To improve consistency with this compound:
-
Stimulus Parameters: The intensity of the startle stimulus and the prepulse, as well as the inter-stimulus interval, are critical parameters in PPI. These should be carefully calibrated and kept constant throughout the experiment.
-
Dopaminergic Interaction: While this compound's primary target is the 5-HT2A receptor, at higher doses, it can also affect dopamine systems.[1] Since dopamine plays a crucial role in regulating PPI, it is important to consider the potential for dose-dependent interactions with the dopaminergic system. Using a selective dose of this compound is key to isolating its 5-HT2A-mediated effects on PPI.
-
Acclimation Period: A proper acclimation period in the startle chamber is essential to reduce the influence of novelty-induced stress on the startle response.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinity (Ki values in nM)
| Receptor | Ki (nM) | Species | Reference |
| 5-HT2A | 0.31 | Human | --INVALID-LINK-- |
| 5-HT2C | 15.85 | Human | --INVALID-LINK-- |
| α1A-adrenoceptor | 3.16 | Human | --INVALID-LINK-- |
| α1B-adrenoceptor | 1.58 | Human | --INVALID-LINK-- |
| α1D-adrenoceptor | 3.16 | Human | --INVALID-LINK-- |
| D2 | 19.95 | Human | --INVALID-LINK-- |
| H1 | 3.98 | Human | --INVALID-LINK-- |
Table 2: Effective Doses in Rodent Behavioral Studies
| Behavioral Test | Species | Dose | Route of Administration | Observed Effect | Reference |
| Open Field Test | Mouse (Fmr1 KO) | 50 µg/kg | Intraperitoneal (i.p.) | Rescued hyperactivity | [3] |
| Inhibition of Male Sexual Behavior | Rat | 75 - 150 µg/kg | Peripheral | Dose-dependent inhibition of mounting, intromission, and ejaculation | |
| Inhibition of 5-HTP induced head twitches | Mouse | ED50 of 76 µg/kg | Not specified | Inhibition of head twitch response | |
| Inhibition of amphetamine-induced hyperactivity | Rat | 100 µg/kg | Not specified | Decreased locomotor activity |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound.
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Methodology:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., 50 µg/kg, i.p.) 30 minutes before placing the animal in the maze.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Score the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To evaluate the effect of this compound on sensorimotor gating, a measure relevant to antipsychotic activity.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
Methodology:
-
Habituation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route prior to the test session, allowing for sufficient time for the drug to reach peak efficacy.
-
Test Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
Measure the startle amplitude for each trial type.
-
Calculate the percentage of prepulse inhibition using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] * 100.
-
A rescue of a deficit in PPI (e.g., in a disease model) by this compound would suggest potential antipsychotic-like efficacy.
-
Visualizations
This compound's Primary Signaling Pathway
Caption: this compound's antagonism of the 5-HT2A receptor blocks Gq/11 signaling.
General Experimental Workflow for a this compound Behavioral Study
Caption: A generalized workflow for conducting a behavioral study with this compound.
References
Technical Support Center: Enhancing Pirenperone Bioavailability
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Pirenperone. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental studies aimed at enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[1] The primary obstacle to its oral bioavailability is its poor solubility in gastrointestinal fluids.[2] This low solubility leads to a slow dissolution rate, which is often the rate-limiting step for absorption into the systemic circulation.[2][3] While the molecule can readily pass through the intestinal wall (high permeability), it must first be dissolved to do so. Therefore, strategies to enhance this compound's bioavailability must focus on improving its solubility and dissolution rate.[4]
Q2: What are the principal strategies for enhancing this compound's bioavailability?
The main goal is to increase the drug's concentration in a dissolved state at the site of absorption. Several formulation strategies can be employed to achieve this, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size.
-
Micronization: Milling the drug into micron-sized particles.
-
Nanonization (Nanosuspensions): Reducing particle size to the sub-micron (nanometer) range, which significantly increases the surface area and dissolution velocity.
-
-
Conversion to Amorphous Form: Transforming the drug from a stable crystalline state to a higher-energy, more soluble amorphous state.
-
Solid Dispersions: Dispersing this compound in an inert, hydrophilic carrier matrix (e.g., polymers like PVP, PEG). This technique can reduce drug crystallinity and improve wettability.
-
-
Solubilization Techniques: Using excipients to increase solubility.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex to enhance its apparent solubility.
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of the drug in the formulation and the GI tract.
-
Q3: How does creating a nanosuspension improve bioavailability?
A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers. This approach enhances bioavailability through several mechanisms:
-
Increased Surface Area: Reducing particle size to the nanometer scale dramatically increases the surface-area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a much faster dissolution rate.
-
Increased Saturation Solubility: Nanosized particles can lead to an increase in the saturation solubility of the drug.
-
Improved Adhesion: The small size of the nanoparticles can lead to increased adhesion to the gastrointestinal mucosa, prolonging the residence time at the absorption site.
Q4: What are solid dispersions and how can they be applied to this compound?
Solid dispersions refer to a group of solid products where a hydrophobic drug (like this compound) is dispersed in a hydrophilic matrix or carrier. The goal is to reduce the particle size of the drug, potentially to a molecular level, and to convert it into an amorphous form, which is more soluble than its crystalline counterpart.
Application to this compound:
-
Carrier Selection: Choose a water-soluble carrier such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or Hydroxypropyl Methylcellulose (HPMC).
-
Preparation Method: The most common methods are solvent evaporation and melt extrusion.
-
Solvent Evaporation: Both this compound and the carrier are dissolved in a common organic solvent, which is then evaporated, leaving a solid mass that is pulverized.
-
Melt Extrusion: A mixture of this compound and a thermoplastic polymer is heated and forced through an extruder. This method is solvent-free.
-
-
Mechanism of Enhancement: The carrier improves the wettability and dissolution of this compound by creating a fine dispersion of the drug and preventing its recrystallization.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low and/or highly variable Cmax and AUC in preclinical animal studies. | 1. Poor dissolution of the crystalline this compound in the GI tract. 2. Precipitation of the drug in the gut lumen after initial dissolution. 3. Formulation is not optimized for the specific animal model (e.g., differences in GI pH, transit time). | 1. Enhance Dissolution Rate: Formulate this compound as a nanosuspension or an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP K30). 2. Prevent Precipitation: Include precipitation inhibitors (e.g., HPMC) in your formulation. For solid dispersions, the polymer carrier itself often serves this function. 3. Re-evaluate Formulation: Consider a lipid-based formulation (e.g., SEDDS) which can bypass the dissolution step and is less susceptible to GI variability. |
| In vitro dissolution testing shows a slow and incomplete release profile. | 1. The particle size of the this compound API is too large. 2. The drug powder has poor wettability, causing it to float or agglomerate in the dissolution medium. 3. The crystalline form of this compound has inherently low solubility in the chosen medium. | 1. Reduce Particle Size: Employ micronization or, for greater effect, wet media milling to produce a nanosuspension. 2. Improve Wettability: Incorporate a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the formulation or dissolution medium. Solid dispersion formulations inherently improve wettability. 3. Increase Solubility: Develop an amorphous solid dispersion. The amorphous form has a higher thermodynamic energy and thus greater apparent solubility. |
| The prepared amorphous solid dispersion recrystallizes during storage. | 1. The chosen polymer carrier is not effective at stabilizing the amorphous drug. 2. The drug-to-polymer ratio is too high (drug loading is excessive). 3. Inappropriate storage conditions (high temperature and/or humidity). | 1. Select a Different Polymer: Choose a polymer with a high glass transition temperature (Tg) and strong intermolecular interactions (e.g., hydrogen bonding) with this compound, such as PVP. 2. Optimize Drug Loading: Prepare and analyze dispersions with lower drug loading to find the stable threshold. 3. Control Storage: Store the solid dispersion in a desiccator at controlled room temperature or below its Tg to minimize molecular mobility. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
This protocol describes a "top-down" approach to producing drug nanocrystals.
Objective: To produce a stable this compound nanosuspension with a particle size < 500 nm to enhance dissolution rate.
Materials:
-
This compound API
-
Stabilizer solution: 2% (w/v) Poloxamer 407 and 0.5% (w/v) HPMC E5 in deionized water.
-
Milling Media: Yttrium-stabilized zirconium oxide (Y-TZP) beads (0.5 mm diameter).
-
Planetary ball mill or similar high-energy media mill.
Methodology:
-
Preparation of Suspension: Prepare a coarse suspension by dispersing 5% (w/v) this compound in the stabilizer solution using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 15 minutes.
-
Milling: Transfer the suspension to the milling chamber. Add Y-TZP beads at a bead-to-drug mass ratio of approximately 30:1.
-
Milling Parameters: Mill the suspension at 1500 rpm. The process should be conducted in cycles (e.g., 15 minutes of milling followed by a 5-minute pause) to prevent excessive heat generation. Total milling time may range from 4 to 24 hours.
-
Sample Analysis: Periodically withdraw small aliquots to monitor particle size reduction using Dynamic Light Scattering (DLS) or Laser Diffraction (LD).
-
Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling beads by pouring the mixture through an appropriate sieve.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using DLS.
-
Zeta Potential: Determine the surface charge to assess physical stability.
-
Morphology: Visualize particles using Scanning Electron Microscopy (SEM) after lyophilization.
-
Crystallinity: Confirm the crystalline state of the drug using X-ray Powder Diffraction (XRPD).
-
Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for producing an amorphous solid dispersion.
Objective: To prepare an amorphous solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30) to improve solubility and dissolution.
Materials:
-
This compound API
-
PVP K30
-
Methanol (or another suitable common solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w). For a 1:2 ratio, dissolve 1 gram of this compound and 2 grams of PVP K30 in a sufficient volume of methanol (e.g., 50 mL) in a round-bottom flask. Ensure complete dissolution using gentle warming or sonication if necessary.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: A thin film or solid mass will form inside the flask. Scrape this material out and place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Pulverization: Grind the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a standard sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Storage: Store the final product in a tightly sealed container with a desiccant to protect it from moisture.
-
Characterization:
-
Amorphicity: Use XRPD to confirm the absence of crystalline peaks corresponding to this compound.
-
Glass Transition Temperature (Tg): Analyze using Differential Scanning Calorimetry (DSC) to assess physical stability.
-
Drug-Polymer Interactions: Investigate using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Dissolution Study: Perform in vitro dissolution testing (e.g., USP Apparatus II) in a relevant medium (e.g., 0.1 N HCl or simulated gastric fluid) and compare the release profile to that of the pure crystalline drug.
-
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data illustrating the potential improvements in pharmacokinetic parameters when applying bioavailability enhancement strategies to a BCS Class II drug like this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 ± 35 | 4.0 | 950 ± 210 | 100% |
| Micronized Suspension | 10 | 280 ± 50 | 2.5 | 1800 ± 350 | ~189% |
| Nanosuspension | 10 | 750 ± 120 | 1.0 | 4850 ± 600 | ~510% |
| Solid Dispersion (1:4 Drug:PVP) | 10 | 900 ± 150 | 0.75 | 5500 ± 720 | ~579% |
| Data are represented as mean ± standard deviation and are for illustrative purposes. |
Visualizations
Workflow for Selecting a Bioavailability Enhancement Strategy
References
- 1. Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. globalresearchonline.net [globalresearchonline.net]
Navigating Pirenperone Delivery for Targeted Brain Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective delivery of Pirenperone in targeted brain region studies. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in refining your experimental design and overcoming common challenges.
Troubleshooting Guides
Encountering issues during your experiments is a common part of the scientific process. This section provides a question-and-answer formatted guide to address specific problems you may encounter when working with this compound.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent behavioral or physiological effects after systemic this compound administration (e.g., intraperitoneal). | Low or variable bioavailability due to first-pass metabolism. Inadequate dose to achieve sufficient brain concentration. Poor solubility of the prepared this compound solution. | Consider alternative administration routes with higher bioavailability, such as intravenous injection, though this may not improve brain penetration significantly. Perform a dose-response study to determine the optimal dose for the desired effect[1]. Ensure this compound is fully dissolved in a suitable vehicle. Sonication or warming may aid dissolution, but stability should be verified. |
| Off-target effects observed despite targeted delivery. | High local concentration at the injection site leading to binding at lower-affinity receptors. Diffusion of this compound from the target area. For Focused Ultrasound (FUS), the acoustic pressure may be too high, causing excessive BBB opening and leakage to non-targeted areas. | Reduce the concentration of the injected this compound solution and/or the injection volume. Optimize the injection rate to minimize backflow and diffusion along the injection tract. For FUS, optimize the acoustic pressure and microbubble concentration to achieve sufficient but localized BBB opening[2]. |
| Difficulty dissolving this compound for in vivo studies. | this compound has limited aqueous solubility. | Prepare a stock solution in a suitable organic solvent like DMSO, and then dilute it to the final working concentration with saline or artificial cerebrospinal fluid (aCSF). Ensure the final concentration of the organic solvent is low and well-tolerated by the animal model. Investigate the use of cyclodextrins or other solubilizing agents, ensuring they do not interfere with the experimental outcomes. |
| No discernible effect of this compound after stereotaxic injection. | Incorrect targeting of the brain region. Clogged injection needle or issue with the injection pump. Degradation of the this compound solution. | Verify stereotaxic coordinates with a brain atlas and perform histological verification of the injection site post-experiment. Ensure the injection needle is not blocked before and during the procedure. Calibrate the injection pump for accurate volume delivery. Prepare fresh this compound solutions for each experiment and store them protected from light and at the appropriate temperature to prevent degradation. |
| Evidence of tissue damage at the injection site. | Mechanical damage from the injection needle. Neurotoxicity from the vehicle or high concentration of this compound. High acoustic pressure during FUS. | Use a smaller gauge needle and inject the solution slowly. Ensure the vehicle is biocompatible and the final concentration of any organic solvent is minimal. Lower the this compound concentration if toxicity is suspected. For FUS, reduce the acoustic pressure and monitor for tissue damage through histological analysis[2]. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the refinement of this compound delivery methods for targeted brain studies.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the serotonin 5-HT2A receptor[3]. By blocking this receptor, it inhibits the downstream signaling pathways typically activated by serotonin.
Q2: Which delivery method offers the most precise targeting of a specific brain region?
A2: Stereotaxic microinjection is the most precise method for delivering a defined quantity of a substance directly into a specific brain nucleus[4]. However, it is an invasive procedure.
Q3: How can I non-invasively target a specific brain region with this compound?
A3: Focused ultrasound (FUS) in conjunction with systemically administered microbubbles is a promising non-invasive technique. FUS can transiently and locally open the blood-brain barrier (BBB), allowing drugs like this compound that are circulating in the bloodstream to enter the targeted brain region.
Q4: What is the typical bioavailability of this compound when administered systemically?
Q5: How can I monitor the distribution of this compound in the brain after delivery?
A5: Techniques such as microdialysis can be used to measure the concentration of this compound in the brain's extracellular fluid in real-time. Post-mortem tissue analysis using methods like liquid chromatography-mass spectrometry (LC-MS) on dissected brain regions can also determine the drug's distribution.
Q6: What are the key downstream signaling pathways affected by this compound's antagonism of the 5-HT2A receptor?
A6: The 5-HT2A receptor primarily couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial receptor activation.
Quantitative Data Summary
Direct comparative quantitative data for this compound across different delivery methods is limited in the existing literature. The following table provides a generalized comparison based on the principles of drug delivery to the brain. Researchers should determine specific pharmacokinetic and pharmacodynamic parameters for this compound in their experimental models.
| Delivery Method | Typical Bioavailability (Systemic) | Brain Penetration (without BBB opening) | Targeting Precision | Invasiveness | Potential for Off-Target Effects |
| Intraperitoneal (IP) Injection | Moderate to High | Low | Low | Low | High (systemic) |
| Intravenous (IV) Injection | High (100% by definition) | Low | Low | Moderate | High (systemic) |
| Stereotaxic Microinjection | N/A (Direct to brain) | High (at target) | High | High | Moderate (local diffusion) |
| Focused Ultrasound (FUS) + IV Injection | High (systemic) | High (at target) | High | Low (non-invasive) | Moderate (potential for leakage outside the focal zone) |
Experimental Protocols
Protocol 1: Stereotaxic Microinjection of this compound in Rodents
Objective: To deliver a precise amount of this compound directly into a targeted brain region.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a minimal, non-toxic percentage of DMSO)
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microsyringe pump and syringe (e.g., Hamilton syringe)
-
Injection cannula (e.g., 33-gauge)
-
Surgical tools (scalpel, drill, etc.)
-
Animal heating pad
Procedure:
-
Preparation: Prepare the this compound solution fresh on the day of the experiment. Ensure it is fully dissolved and sterile-filtered.
-
Anesthesia: Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation).
-
Positioning: Secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Incision: Shave and sterilize the scalp. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify the coordinates of the target brain region relative to bregma using a rodent brain atlas.
-
Craniotomy: Drill a small burr hole in the skull at the identified coordinates.
-
Injection: Slowly lower the injection cannula to the predetermined depth. Infuse the this compound solution at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage and backflow.
-
Post-Injection: Leave the cannula in place for several minutes post-injection to allow for diffusion before slowly retracting it.
-
Closure: Suture the incision and provide post-operative care, including analgesics, as per institutional guidelines.
-
Verification: At the end of the study, perfuse the animal and perform histological analysis to verify the injection site.
Protocol 2: Focused Ultrasound (FUS)-Mediated this compound Delivery in Rodents
Objective: To non-invasively and transiently open the blood-brain barrier for targeted delivery of systemically administered this compound.
Materials:
-
This compound
-
Vehicle for IV injection (e.g., sterile saline)
-
Microbubbles (commercially available ultrasound contrast agent)
-
Focused ultrasound system with a transducer appropriate for small animals
-
MRI or other imaging modality for targeting
-
Anesthesia machine
-
Catheter for intravenous injection (e.g., tail vein catheter)
-
Animal heating pad
Procedure:
-
Preparation: Prepare the this compound solution for intravenous injection.
-
Anesthesia and Catheterization: Anesthetize the animal and place an intravenous catheter (e.g., in the tail vein).
-
Positioning and Targeting: Position the animal in the FUS system. Use MRI or another imaging modality to identify the target brain region and guide the focusing of the ultrasound beam.
-
This compound and Microbubble Administration: Administer the this compound solution via the intravenous catheter. Immediately follow with a bolus injection of microbubbles.
-
Sonication: Apply the focused ultrasound to the target region. Typical parameters for BBB opening in rodents include a center frequency of 1-1.5 MHz, a peak-negative pressure of 0.3-0.6 MPa, a pulse repetition frequency of 1-10 Hz, and a duration of 60-120 seconds. These parameters should be optimized for the specific setup and animal model.
-
Monitoring: Monitor the animal's vital signs throughout the procedure.
-
Recovery: Allow the animal to recover from anesthesia. The BBB typically remains open for a few hours.
-
Confirmation of BBB Opening: BBB opening can be confirmed by co-injecting a contrast agent (e.g., Gd-DTPA for MRI) and observing its extravasation into the brain parenchyma at the targeted location.
Visualizations
This compound Delivery Workflow
Caption: Workflow of this compound delivery methods.
This compound Mechanism of Action: 5-HT2A Receptor Antagonism
Caption: this compound's antagonistic effect on the 5-HT2A receptor signaling pathway.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Drug Delivery to the Brain by Focused Ultrasound Induced Blood-Brain Barrier Disruption: Quantitative Evaluation of Enhanced Permeability of Cerebral Vasculature Using Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibogaine - Wikipedia [en.wikipedia.org]
- 4. Effects Following Intracerebroventricular Injection of Immunosuppressant Cyclosporine A On Inhibitory Avoidance Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pirenperone vs. Ketanserin: A Comparative Analysis of 5-HT2A Receptor Binding
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligands with the 5-HT2A receptor is critical for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This guide provides an objective comparison of two notable 5-HT2A receptor antagonists, pirenperone and ketanserin, with a focus on their performance in receptor binding assays.
This comparison synthesizes available experimental data to highlight the binding affinities of these compounds, details the methodologies used for their characterization, and visualizes the key experimental and signaling pathways involved.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a crucial parameter in pharmacology, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the reported binding affinities of this compound and ketanserin for the 5-HT2A receptor from various studies. It is important to note that direct comparisons are most reliable when conducted within the same study to minimize inter-assay variability.
| Compound | Receptor | Radioligand | System | Ki (nM) | IC50 (nM) | Reference |
| This compound | 5-HT2A | [3H]ketanserin | Rat Cortex | 0.54 | - | [1] |
| Ketanserin | Human 5-HT2A | [3H]ketanserin | HEK293 Cells | - | 0.35 | [2] |
| Ketanserin | Human 5-HT2A | [3H]ketanserin | HEK293 Cells | - | 0.52 | [2] |
| Ketanserin | Human 5-HT2A | [3H]ketanserin | HEK293 Cells | - | 0.77 | [2] |
| Ketanserin | Rat 5-HT2A | [3H]ketanserin | Frontal Cortex | 2.0 (KD) | - | [3] |
Note: Ki and IC50 values can vary between studies due to differences in experimental conditions such as tissue preparation, radioligand concentration, and incubation parameters. The KD value for ketanserin from one study is included for context, representing the equilibrium dissociation constant.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for this compound and ketanserin at the 5-HT2A receptor is predominantly achieved through competitive radioligand binding assays. A typical protocol for such an assay is outlined below.
Membrane Preparation
-
Source: Tissues expressing the 5-HT2A receptor (e.g., rat frontal cortex) or cell lines recombinantly expressing the human 5-HT2A receptor (e.g., HEK293 cells) are used.
-
Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membranes containing the receptors.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances that might interfere with the binding assay. Protein concentration is determined using a standard method like the Bradford or BCA assay.
Competitive Binding Assay
-
Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed amount of the prepared cell membranes.
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin) that binds to the 5-HT2A receptor.
-
A range of concentrations of the unlabeled competitor compound (this compound or ketanserin).
-
-
Incubation Conditions: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
Detection and Data Analysis
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor compound. This generates a sigmoidal competition curve.
-
IC50 Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.
Visualizing the Method and Mechanism
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Pirenperone and other atypical antipsychotics
This guide provides a detailed comparative analysis of Pirenperone, a first-generation (typical) antipsychotic, and several second-generation (atypical) antipsychotics. The comparison focuses on receptor binding profiles, clinical efficacy, and safety, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the pharmacological distinctions between these classes of antipsychotic agents.
Introduction: this compound Classification
This compound is a butyrophenone derivative antipsychotic. While the initial query classifies it as atypical, it is more accurately categorized as a first-generation, or "typical," antipsychotic due to its primary mechanism of action, which involves potent D2 receptor antagonism with less significant interaction with serotonin 5-HT2A receptors compared to atypical agents. This guide will compare this compound with prominent atypical antipsychotics—Risperidone, Olanzapine, and Clozapine—to highlight the key pharmacological and clinical differences that define the two classes.
Receptor Binding Profiles
The primary distinction between typical and atypical antipsychotics lies in their receptor binding affinities. Atypical antipsychotics generally exhibit a higher ratio of serotonin 5-HT2A to dopamine D2 receptor antagonism. This characteristic is believed to contribute to their "atypical" clinical profile, including a lower propensity to cause extrapyramidal symptoms (EPS).
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and selected atypical antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Risperidone | Olanzapine | Clozapine |
|---|---|---|---|---|
| Dopamine D2 | 1.1 - 3.2 | 3.1 - 6.2 | 11 - 31 | 126 - 350 |
| Serotonin 5-HT2A | 0.2 - 1.5 | 0.16 - 0.5 | 4 - 21 | 16 - 21 |
| Histamine H1 | 2.5 | 20 | 7 | 1.1 |
| Adrenergic α1 | 1.2 | 0.8 | 19 | 6.8 |
| Muscarinic M1 | >10,000 | >10,000 | 1.9 | 1.9 |
Data compiled from publicly available pharmacological databases and literature.
Signaling Pathways and Mechanism of Action
The therapeutic and adverse effects of antipsychotics are mediated by their interaction with specific G-protein coupled receptors (GPCRs), which in turn modulate downstream intracellular signaling pathways. The diagram below illustrates the differential effects of this compound (typical) and atypical antipsychotics on dopamine and serotonin pathways.
Comparative study of Pirenperone and spiperone in radioligand binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the radioligand binding profiles of Pirenperone and Spiperone, two key compounds utilized in neuroscience research. The information presented herein is curated from various scientific sources to offer an objective overview of their receptor binding affinities and the experimental methodologies used for their determination.
Introduction
This compound and Spiperone are both widely recognized pharmacologically active compounds, primarily known for their interactions with serotonin and dopamine receptors. Spiperone, a butyrophenone antipsychotic, is a potent antagonist at dopamine D2-like receptors and also exhibits high affinity for certain serotonin receptors, making it a valuable tool and radioligand in receptor binding studies. This compound is characterized as a selective serotonin 5-HT2A receptor antagonist, with documented activity at other monoamine receptors, particularly at higher concentrations.[1][2] Understanding the nuanced differences in their binding profiles is crucial for the precise design and interpretation of pharmacological studies.
Comparative Binding Affinity Profile
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and Spiperone for a range of neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity. It is important to note that these values have been compiled from multiple studies, and slight variations may arise due to differing experimental conditions.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Spiperone Ki (nM) |
| Serotonin | 5-HT1A | 485 - 1,700[3] | 17.3[4] |
| 5-HT1B | >1,000 - 6,600[3] | 995 | |
| 5-HT2A | 0.3 - 1.1 | 1.17 | |
| 5-HT2B | 61 | 0.8 - 1114.2 | |
| 5-HT2C | 60 - 77 | 922.9 | |
| 5-HT6 | - | 1590 | |
| 5-HT7 | 6.5 | - | |
| Dopamine | D1 | High (µM range) | High (µM range) |
| D2 | High (behaves like a dopamine antagonist at doses > 0.1 mg/kg) | 0.16 - 0.5 | |
| D3 | - | 0.35 (Kd) | |
| D4 | - | 0.07 (Kd) | |
| Adrenergic | α1 | - | - |
| α1B | 20 | - | |
| α2 | This compound may act at α2-adrenoceptors in vivo | - | |
| α2B | 20 | - | |
| Histamine | H1 | - | Low affinity |
| H2 | - | Low affinity | |
| H3 | - | Binds with some affinity | |
| H4 | - | Binds with some affinity |
Experimental Protocols
The determination of binding affinities for this compound and Spiperone is predominantly achieved through competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such experiments. Specific parameters may vary between laboratories and for different receptor subtypes.
General Radioligand Binding Assay Protocol (Competitive Inhibition)
1. Membrane Preparation:
-
Tissues (e.g., rat or human brain regions) or cells expressing the receptor of interest are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in fresh buffer to a specific protein concentration, which is determined using a protein assay (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors). The concentration of the radioligand is usually chosen to be close to its dissociation constant (Kd) for the receptor.
-
A range of concentrations of the unlabeled competitor drug (this compound or Spiperone).
-
The prepared cell membrane suspension.
-
-
The total assay volume is brought to a final volume (e.g., 250 µL or 1 mL) with the assay buffer.
3. Incubation:
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This process separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
5. Measurement of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
6. Data Analysis:
-
Total binding is measured in the absence of a competitor drug.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled drug known to saturate the target receptors (e.g., unlabeled Spiperone or Haloperidol for D2 receptors).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the competitor drug (the concentration that inhibits 50% of the specific radioligand binding).
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
Caption: Key signaling pathways for D2 and 5-HT2A receptors.
References
- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of Pirenperone for the 5-HT2A receptor over other serotonin receptors
For researchers, scientists, and drug development professionals, understanding the precise binding and functional profile of a compound is paramount. This guide provides a comprehensive comparison of Pirenperone's specificity for the 5-HT2A receptor over other serotonin receptor subtypes, supported by available experimental data and detailed methodologies.
This compound, a selective antagonist of the serotonin 5-HT2A receptor, has been a valuable tool in neuroscience research.[1] Its utility stems from its relatively high affinity for the 5-HT2A receptor compared to other serotonin (5-HT) receptor subtypes. This document summarizes the available quantitative data on this compound's binding affinities and functional activities, outlines the experimental protocols used to generate this data, and provides visual representations of key pathways and workflows.
Comparative Binding Affinity of this compound at Serotonin Receptors
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound across a range of human serotonin receptor subtypes.
| Receptor Subtype | This compound Ki (nM) |
| 5-HT2A | 0.3 - 1.1 [1] |
| 5-HT1A | 485 - 1700[1] |
| 5-HT1B | >1000 - 6600[1] |
| 5-HT2B | 61[1] |
| 5-HT2C | 60 - 77 |
| 5-HT7 | 6.5 |
| 5-HT3 | Data not available |
| 5-HT4 | Data not available |
| 5-HT5A | Data not available |
| 5-HT6 | Data not available |
Functional Antagonism of this compound
Beyond binding affinity, the functional activity of a compound at its target receptor is crucial. For an antagonist like this compound, this is often measured by its ability to inhibit the response induced by an agonist. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant for an antagonist (Kb).
While specific IC50 or Kb values for this compound's antagonism at various serotonin receptors are not consistently reported across a wide range of subtypes in publicly available literature, its functional antagonism at the 5-HT2A receptor is well-documented. For instance, this compound has been shown to dose-dependently inhibit the head-twitch response in mice induced by the 5-HT2A/2C agonist DOI, with an ED50 of 76 µg/kg.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. The general principle involves incubating a radiolabeled ligand with a source of the target receptor (e.g., cell membranes expressing the receptor) and measuring the amount of bound radioactivity. Competition binding assays, where a non-radiolabeled compound (the "competitor," in this case, this compound) is added to displace the radioligand, are used to determine the Ki of the competitor.
General Protocol for Serotonin Receptor Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells or tissues expressing the target serotonin receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand for the specific serotonin receptor subtype (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A) with the prepared cell membranes.
-
Add increasing concentrations of this compound to compete with the radioligand.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1. Experimental workflow for a radioligand binding assay.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition. For Gq-coupled receptors like the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, a common functional assay is the measurement of intracellular calcium mobilization. For Gs or Gi-coupled receptors, cAMP assays are typically used.
General Protocol for Calcium Mobilization Assay (for Gq-coupled 5-HT receptors):
-
Cell Culture and Plating:
-
Culture cells stably expressing the target Gq-coupled serotonin receptor subtype (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) by incubating them in a dye-loading solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells with an assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Add a known agonist for the target receptor (e.g., serotonin) to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
-
Figure 2. Workflow for a calcium mobilization functional assay.
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. This compound, as an antagonist, blocks the initial activation of this pathway by preventing serotonin from binding to the 5-HT2A receptor.
Figure 3. Simplified signaling pathway of the 5-HT2A receptor.
Conclusion
The available data robustly supports the high specificity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes for which data is available. Its significantly higher binding affinity for the 5-HT2A receptor, coupled with its demonstrated functional antagonism, makes it a valuable pharmacological tool for selectively studying the roles of this receptor in various physiological and pathological processes. Further research is warranted to determine the binding affinities and functional activities of this compound at the 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors to provide a complete and comprehensive specificity profile. The detailed experimental protocols provided in this guide should aid researchers in designing and conducting such validation studies.
References
Replicating Pirenperone's Anxiolytic Properties: A Comparative Analysis
A comprehensive review of the original findings on Pirenperone's anxiolytic effects, juxtaposed with established anxiolytic agents. This guide delves into the available clinical and preclinical data, providing a framework for researchers and drug development professionals to evaluate the evidence and methodologies.
The landscape of anxiolytic pharmacology is ever-evolving, with a continuous search for novel mechanisms of action that offer improved efficacy and tolerability. This compound, a selective 5-HT2A receptor antagonist, emerged from early research with the potential for anxiolytic properties. This guide revisits the initial findings and provides a comparative analysis with two established classes of anxiolytics: benzodiazepines, represented by diazepam and lorazepam, and the non-benzodiazepine anxiolytic, buspirone.
Clinical and Preclinical Data Summary
The following tables summarize the available quantitative data from clinical and preclinical studies on this compound and its comparators.
Table 1: Clinical Trial Data on Anxiolytic Efficacy
| Drug | Study Design | Population | Dosage | Primary Outcome Measure | Key Findings |
| This compound | Open-label pilot study (1983)[1] | 5 inpatients with Generalized Anxiety Disorder (GAD) | 15, 30, and 60 mg/day | Hamilton Anxiety Scale (HAS) | Modest anxiolytic activity suggested, but no clear dose-response relationship observed.[1] |
| Lorazepam | Randomized, double-blind, placebo-controlled | Adults with GAD | 6 mg/day | Hamilton Anxiety Scale (HAM-A) | Significant reduction in HAM-A total scores from baseline compared to placebo.[2][3] |
| Buspirone | Meta-analysis of 8 randomized, controlled studies | Patients with GAD | 15-45 mg/day | Hamilton Anxiety Scale (HAM-A) | Significantly greater improvement in total HAM-A scores from baseline compared to placebo.[4] |
Table 2: Preclinical Data from Animal Models of Anxiety
| Drug | Animal Model | Species | Key Findings |
| This compound | Elevated Plus-Maze | Mice (Fmr1 knockout) | Normalized the percentage of time spent in the open arms, suggesting an anxiolytic-like effect. |
| Diazepam | Elevated Plus-Maze | Rodents | Consistently increases the percentage of time spent in and entries into the open arms. |
| Vogel Conflict Test | Rats | Dose-dependently increases the number of punished licks, indicating an anxiolytic effect. | |
| Buspirone | Elevated Plus-Maze | Rats | Inconsistent results, with some studies showing anxiolytic-like effects, while others report anxiogenic-like or no effects. |
| Vogel Conflict Test | Mice | Did not produce anticonflict effects in some studies. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Clinical Study: this compound in Generalized Anxiety Disorder
-
Study Design: An open-label, non-comparative pilot study.
-
Participants: Five hospitalized patients diagnosed with Generalized Anxiety Disorder according to Research Diagnostic Criteria, with a baseline Hamilton Anxiety Scale (HAS) score of at least 25.
-
Intervention: Patients received three consecutive dosage levels of this compound: 15 mg/day, 30 mg/day, and 60 mg/day. Each dosage was administered for at least five days.
-
Outcome Measures: The primary efficacy endpoint was the change from baseline in the total score of the Hamilton Anxiety Scale. Clinical Global Impression (CGI) was also assessed.
Preclinical Model: Elevated Plus-Maze
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by walls.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: An increase in the proportion of time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Preclinical Model: Vogel Conflict Test
-
Apparatus: An operant chamber equipped with a drinking spout.
-
Procedure: Water-deprived rodents are placed in the chamber and allowed to drink. After a set number of licks, a mild electric shock is delivered through the spout, creating a conflict between the motivation to drink and the aversion to the shock.
-
Interpretation: Anxiolytic drugs are expected to increase the number of punished licks, indicating a reduction in the animal's fear or anxiety about the shock.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is fundamental to drug development. The following diagrams illustrate the signaling pathways associated with this compound and the comparator drugs.
References
- 1. Pilot study of a specific serotonergic antagonist, this compound, in the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multi-center, double-blind, randomised study of the Lavender oil preparation Silexan in comparison to Lorazepam for generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of buspirone in generalized anxiety disorder with coexisting mild depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics: An Insight into Pirenperone and its Potential Active Metabolites Through Structurally Related Compounds
Disclaimer: Direct pharmacokinetic and metabolic data for Pirenperone are not available in the published scientific literature. This compound is a serotonin receptor antagonist that was investigated but never marketed. This guide provides a comparative analysis of the pharmacokinetics of two structurally and functionally related compounds, Ketanserin and Risperidone , to offer valuable insights for researchers, scientists, and drug development professionals. The information presented here serves as a proxy to understand the potential pharmacokinetic profile of this compound and its hypothetical active metabolites.
Data Presentation: A Comparative Overview of Ketanserin and Risperidone Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of Ketanserin and Risperidone and their primary active metabolites. This data provides a basis for understanding the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.
Table 1: Comparative Pharmacokinetic Parameters of Parent Drugs in Humans
| Parameter | Ketanserin | Risperidone (Extensive Metabolizers) | Risperidone (Poor Metabolizers) |
| Bioavailability (F) | ~50%[1] | 70% | 70% |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours[2] | ~1 hour[3][4] | Slower than extensive metabolizers |
| Apparent Half-life (t½) | 12.4 - 29.2 hours[2] | ~3 hours | ~20 hours |
| Volume of Distribution (Vd) | 3.3 - 18.0 L/kg | 1 - 2 L/kg | 1 - 2 L/kg |
| Plasma Clearance (CL) | 37.9 - 410 L/h | 16.8 L/h (CL/F) | Slower than extensive metabolizers |
| Plasma Protein Binding | ~95% (mainly to albumin) | 90% (to albumin and α1-acid glycoprotein) | 90% (to albumin and α1-acid glycoprotein) |
Table 2: Comparative Pharmacokinetic Parameters of Active Metabolites in Humans
| Parameter | Ketanserin-ol (from Ketanserin) | 9-Hydroxyrisperidone (from Risperidone - Extensive Metabolizers) | 9-Hydroxyrisperidone (from Risperidone - Poor Metabolizers) |
| Pharmacological Activity | Negligible | Similar to Risperidone | Similar to Risperidone |
| Apparent Half-life (t½) | ~35.0 hours | ~21 hours | ~30 hours |
| Plasma Protein Binding | Data not available | 77% | 77% |
| Clearance (CL/F) | Data not available | 4.9 L/h | Slower than extensive metabolizers |
| Volume of Distribution (Vd/F) | Data not available | 62.4 L | Similar to extensive metabolizers |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data. Below are representative protocols for key experiments in drug metabolism and pharmacokinetics, based on common practices for compounds like Ketanserin and Risperidone.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical procedure to determine the pharmacokinetic profile of a compound after oral administration to rats.
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are housed in controlled conditions with free access to food and water. They are fasted overnight before the experiment.
-
Drug Formulation and Administration: The test compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single oral dose (e.g., 10 mg/kg) is administered by gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F from the plasma concentration-time data.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the metabolic pathways and the enzymes responsible for the metabolism of a test compound.
-
Test System: Pooled human liver microsomes (HLMs) are used as the enzyme source.
-
Incubation: The test compound (e.g., 1 µM) is incubated with HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction. Incubations are typically carried out at 37°C.
-
Time Course and Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Metabolite Identification: The samples are analyzed by LC-MS/MS to identify and quantify the disappearance of the parent compound and the formation of metabolites.
-
Reaction Phenotyping (Optional): To identify the specific cytochrome P450 (CYP) enzymes involved, the compound is incubated with a panel of recombinant human CYP enzymes or with HLMs in the presence of specific CYP inhibitors.
Mandatory Visualization
Hypothetical Metabolic Pathway of this compound
Based on the chemical structure of this compound and the known metabolic pathways of the structurally related compounds Ketanserin (ketone reduction and N-dealkylation) and Risperidone (hydroxylation), a plausible metabolic pathway for this compound can be proposed.
Caption: Plausible metabolic pathways of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a standard workflow for conducting an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Pharmacokinetics of ketanserin in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ketanserin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
Benchmarking Pirenperone's potency and efficacy against novel 5-HT2A antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and efficacy of the established 5-HT2A antagonist, Pirenperone, against two novel, more selective agents: Pimavanserin and Nelotanserin. The data presented is intended to aid researchers in the selection of appropriate pharmacological tools and to inform drug development strategies targeting the 5-HT2A receptor.
Data Presentation: Comparative Potency and Efficacy
The following table summarizes the in vitro potency (Ki) and functional efficacy (IC50) of this compound, Pimavanserin, and Nelotanserin at the human 5-HT2A receptor. Data are compiled from multiple sources to provide a representative overview.
| Compound | Parameter | Value (nM) | Assay Type | Reference |
| This compound | Ki | 0.3 - 1.1 | Radioligand Binding ([³H]ketanserin) | [1] |
| IC50 | Not consistently reported | Functional Assay | ||
| Pimavanserin | Ki | 0.5 - 1.0 | Radioligand Binding ([³H]ketanserin) | [2] |
| IC50 | 1.0 - 2.0 | Calcium Mobilization / IP Accumulation | [2] | |
| Nelotanserin | Ki | ~1.0 | Radioligand Binding | |
| IC50 | 1.7 | IP Accumulation |
Note: Ki (inhibitor constant) represents the binding affinity of the antagonist to the receptor. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) represents the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist. A lower IC50 value indicates greater potency in a functional assay.
In Vivo Efficacy Overview
This compound: In vivo studies have demonstrated that this compound can antagonize 5-HT2A receptor-mediated behaviors, such as head-twitch responses in rodents. However, at higher doses, it exhibits effects consistent with dopamine D2 receptor antagonism. Its use in animal models has been instrumental in elucidating the role of 5-HT2A receptors in various physiological and behavioral processes.
Pimavanserin: Pimavanserin has shown efficacy in animal models of psychosis and has been investigated for its potential in treating neuropsychiatric symptoms. Clinical trials have demonstrated its efficacy in treating Parkinson's disease psychosis. Studies also suggest a potential role in mitigating psychosis in Alzheimer's disease.
Nelotanserin: Preclinical studies have shown that Nelotanserin effectively improves sleep consolidation and increases non-REM sleep in rats. It has been investigated in clinical trials for its potential in treating sleep disorders and visual hallucinations in patients with Lewy body dementia.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for the 5-HT2A receptor by competing with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]ketanserin, a well-characterized 5-HT2A antagonist radioligand.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, Pimavanserin, Nelotanserin, and a non-specific binding control (e.g., high concentration of an unlabeled antagonist).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]ketanserin, and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (for IC50 Determination)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist stimulation of the Gq-coupled 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or a ratiometric dye like Indo-1.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
5-HT2A Agonist: Serotonin (5-HT) or a specific agonist like DOI.
-
Test Compounds: this compound, Pimavanserin, and Nelotanserin.
-
Fluorescence Plate Reader: With the capability for kinetic reads and automated injection.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration to allow for inhibition) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow Diagram
Caption: Workflow for 5-HT2A Antagonist Screening.
References
A Comparative Analysis of the Off-Target Binding Profiles of Pirenperone and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the off-target binding profiles of two neuropsychiatric drugs, Pirenperone and Risperidone. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological nuances of these compounds, thereby facilitating more informed research and development decisions. This document summarizes quantitative binding data, details common experimental methodologies, and visualizes key concepts for clarity.
Introduction
This compound is a selective serotonin 5-HT2A receptor antagonist that has been primarily used in research settings to investigate the serotonergic system.[1] Risperidone, on the other hand, is a widely prescribed second-generation (atypical) antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[2] While both drugs exhibit high affinity for the 5-HT2A receptor, their broader pharmacological profiles, particularly their interactions with other receptors (off-target effects), contribute significantly to their overall therapeutic and adverse effect profiles. Understanding these off-target interactions is crucial for predicting clinical outcomes and for the development of novel therapeutics with improved selectivity.
Comparative Off-Target Binding Profiles
The binding affinities of this compound and Risperidone for a range of neurotransmitter receptors are presented in Table 1. The data, expressed as inhibition constants (Ki) in nanomolar (nM) units, are compiled from various in vitro radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Risperidone Ki (nM) | Primary/Off-Target | Potential Clinical Implications of Off-Target Binding |
| Serotonin Receptors | ||||
| 5-HT2A | 0.3 - 1.1[1] | ~0.4 | Primary | Therapeutic effects for both |
| 5-HT1A | 485 - 1700[1] | ~420 | Off-Target | Anxiolytic and antidepressant effects |
| 5-HT2C | 60 - 77[1] | ~6.3 | Off-Target | Antidepressant effects, potential for weight gain |
| Dopamine Receptors | ||||
| D2 | - | ~3.13 | Primary (Risperidone) | Antipsychotic effects, risk of extrapyramidal symptoms (EPS) |
| Adrenergic Receptors | ||||
| α1A | - | ~2.6 | Off-Target | Orthostatic hypotension, dizziness |
| α1B | 20 | - | Off-Target | Orthostatic hypotension, dizziness |
| α2A | - | ~7.3 | Off-Target | Sedation, potential attenuation of antipsychotic effects |
| α2B | 20 | - | Off-Target | Sedation |
| Histamine Receptors | ||||
| H1 | - | ~20 | Off-Target | Sedation, weight gain |
| Muscarinic Receptors | ||||
| M1 | >1000 | >1000 | Off-Target | Low risk of anticholinergic side effects |
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of this compound and Risperidone. A lower Ki value signifies higher binding affinity. Data is compiled from publicly available databases and scientific literature.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities, such as the Ki values presented in Table 1, is commonly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand (drug) and its target receptor.
A typical protocol for a competitive radioligand binding assay involves the following steps:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in an appropriate buffer.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity and specificity) is incubated with the membrane preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound or Risperidone) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter. This measurement is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualization of Key Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a representative experimental workflow, a key signaling pathway, and a comparative logic diagram.
Discussion
The off-target binding profiles of this compound and Risperidone reveal significant differences that likely underlie their distinct clinical applications and side-effect profiles.
This compound demonstrates high selectivity for the 5-HT2A receptor, with moderate affinity for other serotonin receptor subtypes (5-HT2C) and certain adrenergic receptors (α1B and α2B). Its low affinity for dopamine D2 receptors is a key distinguishing feature from typical and most atypical antipsychotics. This profile makes this compound a valuable tool for isolating the effects of 5-HT2A receptor modulation in research.
Risperidone exhibits a broader receptor binding profile. While it has a very high affinity for the 5-HT2A receptor, it also potently antagonizes the dopamine D2 receptor, which is central to its antipsychotic efficacy. However, this D2 receptor blockade is also associated with a risk of extrapyramidal symptoms (EPS), particularly at higher doses. Furthermore, Risperidone's moderate affinity for α1- and α2-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension. Its antagonism of H1 histamine receptors contributes to potential side effects of sedation and weight gain. The relatively low affinity for muscarinic cholinergic receptors means that anticholinergic side effects are less common with Risperidone compared to some other antipsychotics.
References
Safety Operating Guide
Navigating the Disposal of Pirenperone: A Guide for Laboratory Professionals
Understanding Pirenperone: Key Chemical Data
A clear understanding of the compound's properties is the first step in responsible handling and disposal.
| Property | Value |
| Chemical Name | 3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C₂₃H₂₄FN₃O₂ |
| Molecular Weight | 393.45 g/mol |
| CAS Number | 75444-65-4 |
| Appearance | Solid (form may vary) |
| Solubility | Insoluble in water. Soluble in DMSO (17 mg/mL). |
Core Principles of Pharmaceutical Waste Disposal
The disposal of this compound, like other pharmaceutical compounds, is governed by regulations designed to protect human health and the environment. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). Key principles for pharmaceutical waste disposal include:
-
Segregation: Properly segregate pharmaceutical waste from other waste streams.
-
Characterization: Determine if the waste is hazardous or non-hazardous.
-
Containment: Use appropriate, sealed, and clearly labeled containers.
-
Professional Disposal: Utilize a licensed hazardous waste disposal company.
Procedural Guidance for this compound Disposal
In the absence of specific degradation protocols for this compound, the following step-by-step procedure, based on general laboratory chemical waste guidelines, should be followed.
Experimental Protocol: General Disposal of this compound Waste
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, collect them in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.
-
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration at a permitted facility is the preferred method for the destruction of pharmaceutical waste.
Note: It is crucial to consult your institution's specific waste management policies and local regulations, as they may have additional requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Environmental Considerations and the Precautionary Principle
While specific data on the environmental fate and ecotoxicity of this compound is limited, it is prudent to operate under the precautionary principle. The release of any pharmaceutical compound into the environment can have unintended consequences. Therefore, proper disposal through controlled and validated methods like incineration is paramount to minimizing any potential environmental impact. Researchers are encouraged to maintain awareness of and adherence to all applicable environmental regulations to ensure the protection of ecosystems and public health.
Essential Safety and Logistical Information for Handling Pirenperone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical guidance for the handling and disposal of Pirenperone (CAS 75444-65-4). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, inspected before use. |
| Eye Protection | Safety goggles | Tightly fitting with side-shields. |
| Respiratory Protection | Respirator | Type N95 (US) or equivalent. |
| Body Protection | Laboratory coat | Standard lab coat. |
| Additional Protection | Face shield | Recommended when splash potential exists. |
| Protective clothing | Fire/flame resistant and impervious clothing. |
Operational Plan: Safe Handling of this compound
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Restricted Access: Clearly designate the work area for this compound handling and restrict access to authorized personnel only.
Handling the Solid Compound
-
Avoid Dust Formation: this compound is a solid. Handle it carefully to avoid the formation of dust.
-
Personal Protective Equipment: Before handling, don all required PPE as specified in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Spill Prevention: Use appropriate tools (e.g., spatulas) to handle the compound. Prevent fire caused by electrostatic discharge steam.
Solution Preparation
-
Solvent Selection: this compound is soluble in DMSO (17 mg/mL).[1] Handle all solvents with appropriate care and under a fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including a face shield if there is a risk of splashing.
-
Procedure: Slowly add the solvent to the this compound solid to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Unused this compound: Collect unused this compound in a suitable, closed, and clearly labeled container for chemical waste disposal.
-
Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the rinsed container in accordance with local regulations.
-
General Guidance: Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations. Do not let the chemical enter drains.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures immediately:
-
After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
